Steroid sulfatase-IN-5
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H19NO6S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[(11aS)-8,11a-dimethyl-1,4-dioxo-3,3a,10,11-tetrahydro-2H-indeno[4,5-c]chromen-7-yl] sulfamate |
InChI |
InChI=1S/C18H19NO6S/c1-9-7-11-10-5-6-18(2)12(3-4-15(18)20)16(10)17(21)24-14(11)8-13(9)25-26(19,22)23/h7-8,12H,3-6H2,1-2H3,(H2,19,22,23)/t12?,18-/m0/s1 |
InChI Key |
SLZNGBSUYBIGII-ZJFPTPTDSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CC[C@]4(C3CCC4=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CCC4(C3CCC4=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Steroid Sulfatase-IN-5
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Steroid sulfatase-IN-5". This guide has been constructed based on the well-characterized mechanisms of potent steroid sulfatase (STS) inhibitors, particularly those belonging to the aryl sulfamate class, such as Irosustat and Estrone-3-O-sulfamate (EMATE). The data and protocols presented are representative of this class of inhibitors and serve as a technical reference for researchers, scientists, and drug development professionals.
Introduction to Steroid Sulfatase (STS)
Steroid sulfatase (STS) is a critical enzyme in human physiology, responsible for the hydrolysis of sulfated steroids into their biologically active, unconjugated forms.[1] This enzymatic action is a pivotal step in the local synthesis of estrogens and androgens in various tissues. The primary substrates for STS include estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), which are converted to estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These products can be further metabolized to potent hormones like estradiol and testosterone, which play crucial roles in the development and progression of hormone-dependent diseases, including breast, prostate, and endometrial cancers.[1][2] Given its role in providing active steroids to these tissues, STS has emerged as a significant therapeutic target.
Core Mechanism of Action of Aryl Sulfamate-Based STS Inhibitors
Potent STS inhibitors, exemplified by compounds like Irosustat and EMATE, typically feature an aryl sulfamate pharmacophore. This class of inhibitors is believed to act in an irreversible, active-site-directed manner. The proposed mechanism involves the inhibitor mimicking the natural steroid sulfate substrate and binding to the active site of the STS enzyme. Within the active site, a key formylglycine residue is thought to nucleophilically attack the sulfur atom of the inhibitor's sulfamate group. This leads to the transfer of the sulfamoyl moiety to the formylglycine residue, resulting in a covalent modification of the enzyme. This modification renders the enzyme permanently inactive, thereby blocking the hydrolysis of its natural substrates.[1]
Quantitative Data for Representative STS Inhibitors
The inhibitory potency of STS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for the representative inhibitors Irosustat and EMATE in various assay systems.
| Inhibitor | Assay System | Substrate | IC50 Value |
| Irosustat (STX64) | Placental Microsomes | - | 8 nM[3][4] |
| JEG-3 Cells | - | 0.421 µM[5] | |
| MCF-7 Cells | - | 0.2 nM[3][6] | |
| Estrone-3-O-sulfamate (EMATE) | MCF-7 Cells | - | 65 pM[7] |
| Compound 5 (EMATE analog) | Transfected 293 Cell Homogenate | E1S | 0.15 nM[8] |
| Transfected 293 Cell Homogenate | DHEAS | 1.4 nM[8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of STS and its Inhibition
The following diagram illustrates the central role of steroid sulfatase in the conversion of inactive steroid sulfates to active hormones that drive hormone-receptor-positive cancer cell proliferation, and the mechanism by which an inhibitor like this compound disrupts this process.
Caption: Steroid sulfatase pathway and mechanism of inhibition.
Experimental Workflow for Evaluating STS Inhibitors
The diagram below outlines a typical experimental workflow for the preclinical evaluation of a novel steroid sulfatase inhibitor.
Caption: Preclinical evaluation workflow for an STS inhibitor.
Detailed Experimental Protocols
In Vitro Steroid Sulfatase Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound against STS in a cell-free system, such as human placental microsomes.
-
Materials:
-
Human placental microsomes (source of STS enzyme)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Substrate: Tritiated estrone sulfate ([³H]E1S)
-
Test compound (this compound) at various concentrations
-
Toluene
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, add a specific amount of placental microsomes (e.g., 10 µg of protein).
-
Add the various concentrations of the test compound to the tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding [³H]E1S to a final concentration of, for example, 20 nM.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding toluene. The unconjugated product, [³H]estrone, will be extracted into the organic toluene phase, while the substrate remains in the aqueous phase.
-
Vortex the tubes vigorously and then centrifuge to separate the phases.
-
Transfer an aliquot of the toluene (upper) layer to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Hormone-Dependent Cell Proliferation Assay (MCF-7 Cells)
This protocol assesses the ability of an STS inhibitor to prevent the proliferation of hormone-dependent breast cancer cells (MCF-7) stimulated by a steroid sulfate.
-
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)
-
Estrone sulfate (E1S) as a proliferation stimulus
-
Test compound (this compound)
-
96-well cell culture plates
-
MTS assay kit or a cell counter (e.g., using Trypan Blue exclusion)
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of approximately 3,000-5,000 cells per well in a medium containing charcoal-stripped serum. Allow the cells to attach overnight.
-
The following day, replace the medium with a fresh medium containing a fixed concentration of E1S (e.g., 50 nM) and varying concentrations of this compound.
-
Include appropriate controls: cells with no treatment, cells with E1S only, and cells with the inhibitor only.
-
Incubate the plates for 5-7 days to allow for cell proliferation.
-
At the end of the incubation period, quantify cell proliferation.
-
Using MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Using Cell Counting: Trypsinize the cells from each well, resuspend them in medium, and count the number of viable cells using a hemocytometer and Trypan Blue staining.
-
-
Calculate the percentage of inhibition of E1S-stimulated proliferation for each concentration of the test compound.
-
Determine the IC50 value for the anti-proliferative effect.
-
This comprehensive guide provides a foundational understanding of the mechanism of action for a representative steroid sulfatase inhibitor, "this compound," based on the current scientific understanding of this class of therapeutic agents. The provided data, diagrams, and protocols are intended to support further research and development in this area.
References
- 1. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Irosustat | TargetMol [targetmol.com]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Estrone sulfamate - Wikipedia [en.wikipedia.org]
- 8. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Steroid Sulfatase-IN-5 (compound 10b): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid sulfatase-IN-5 (STS-IN-5), also identified as compound 10b, is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1] With a high inhibitory constant, it represents a significant tool for research in hormone-dependent diseases, particularly breast cancer.[1] This document provides a comprehensive technical overview of STS-IN-5, including its biochemical properties, relevant experimental protocols, and the signaling pathway it modulates.
Introduction to Steroid Sulfatase and its Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA). These active steroids can then be further converted into potent estrogens, like estradiol, which can stimulate the growth of hormone-dependent cancers.
Inhibition of STS is a promising therapeutic strategy for hormone-dependent malignancies, such as breast cancer. By blocking the activity of STS, inhibitors like this compound can reduce the local production of estrogens within tumors, thereby impeding cancer cell proliferation.
Quantitative Data for this compound (compound 10b)
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Description | Source |
| IC50 (STS Inhibition) | 0.32 nM | The half maximal inhibitory concentration against the steroid sulfatase enzyme. | [1] |
| IC50 (T-47D Cell Proliferation) | 35.7 µM | The half maximal inhibitory concentration against the proliferation of the T-47D breast cancer cell line. | [1] |
Signaling Pathway
This compound exerts its effect by inhibiting the steroid sulfatase enzyme, which is a key step in the conversion of inactive steroid sulfates to active estrogens that promote tumor growth.
Caption: Inhibition of Steroid Sulfatase by STS-IN-5.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Synthesis of Tricyclic and Tetracyclic Coumarin-Based Sulfamates (General Procedure)
While the precise, step-by-step synthesis of this compound (compound 10b) is detailed in the primary literature, a general synthetic approach for similar coumarin-based sulfamates involves the following key steps:
-
Synthesis of the Coumarin Core: The tricyclic or tetracyclic coumarin scaffold is typically synthesized through multi-step organic reactions.
-
Hydroxylation: Introduction of a hydroxyl group at the appropriate position on the coumarin ring system is a crucial step.
-
Sulfamoylation: The hydroxylated coumarin derivative is then reacted with sulfamoyl chloride in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., dimethylformamide) to yield the final sulfamate product.
-
Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization. Characterization is typically performed using NMR spectroscopy and mass spectrometry.
In Vitro Steroid Sulfatase Inhibition Assay (Human Placenta Microsomes)
This assay determines the inhibitory potency of the compound against the STS enzyme.
Caption: Workflow for STS Inhibition Assay.
Methodology:
-
Enzyme Preparation: Human placenta microsomes, a rich source of STS, are prepared and protein concentration is determined.
-
Reaction Mixture: In a microcentrifuge tube, the following are combined:
-
Human placenta microsomes
-
Incubation buffer (e.g., Tris-HCl, pH 7.4)
-
A solution of this compound in a suitable solvent (e.g., DMSO) at various concentrations.
-
A pre-warmed solution of a radiolabeled substrate, such as [3H]estrone sulfate.
-
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 20 minutes).
-
Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., toluene). The mixture is vortexed and centrifuged to separate the aqueous and organic layers. The unconverted radiolabeled substrate remains in the aqueous phase, while the hydrolyzed, non-polar product partitions into the organic phase.
-
Quantification: A sample of the organic layer is transferred to a scintillation vial, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of STS inhibition for each concentration of the inhibitor is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
T-47D Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of the T-47D human breast cancer cell line.
Methodology:
-
Cell Culture: T-47D cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 103 cells/well). The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound (compound 10b) is a highly potent inhibitor of the steroid sulfatase enzyme and demonstrates antiproliferative activity against a breast cancer cell line. Its high potency makes it a valuable research tool for studying the role of the sulfatase pathway in hormone-dependent diseases and as a lead compound for the development of novel therapeutics. The experimental protocols provided herein offer a foundation for the further investigation and characterization of this and similar compounds.
References
Steroid Sulfatase-IN-5: A Technical Whitepaper on a Novel Dual Inhibitor of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) are pivotal enzymes in the biosynthesis of active estrogens, playing a crucial role in the progression of estrogen-dependent diseases such as breast cancer and endometriosis.[1][2] The simultaneous inhibition of both enzymes presents a promising therapeutic strategy. This document provides a comprehensive technical overview of Steroid sulfatase-IN-5, a potent dual inhibitor targeting both STS and 17β-HSD1. We will delve into its mechanism of action, present its inhibitory activity through collated quantitative data, detail the experimental protocols for its evaluation, and visualize the pertinent biological pathways and experimental workflows.
Introduction: The Rationale for Dual Inhibition
In peripheral tissues, the "sulfatase pathway" is a major contributor to the local production of estradiol (E2), the most potent endogenous estrogen.[3] This pathway involves two key steps:
-
Steroid Sulfatase (STS): This enzyme hydrolyzes inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[4][5]
-
17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): This enzyme catalyzes the conversion of the weak estrogen E1 into the highly potent E2.[6][7]
In many estrogen-dependent tumors, the expression and activity of both STS and 17β-HSD1 are significantly upregulated.[4][8] Therefore, a dual inhibitor that can simultaneously block both of these enzymatic steps offers a more comprehensive and potentially more effective approach to reducing local estrogen levels and mitigating their proliferative effects compared to targeting either enzyme alone.[1][9]
This compound: Mechanism of Action and Inhibitory Profile
This compound is a novel small molecule designed to act as a dual inhibitor of both STS and 17β-HSD1. Its mechanism of action is twofold:
-
Irreversible Inhibition of STS: this compound acts as an irreversible inhibitor of STS.
-
Reversible Inhibition of 17β-HSD1: It functions as a reversible and selective inhibitor of 17β-HSD1.
This dual-action profile makes it a compelling candidate for further investigation in the context of estrogen-dependent pathologies.
Quantitative Data Presentation
The inhibitory potency of this compound and related dual inhibitors is summarized in the table below. The data has been compiled from various in vitro and cell-based assays.
| Compound | Target Enzyme | IC50 (nM) | Assay Type | Notes |
| This compound | STS | 0.32 | Enzyme Assay | Irreversible inhibitor |
| This compound | 17β-HSD1 | 43 | Enzyme Assay | Reversible and selective inhibitor |
| This compound | 17β-HSD2 | 6200 | Enzyme Assay | Demonstrates high selectivity over 17β-HSD2 |
| Compound 9 (from a separate study) | STS | Nanomolar range | Cellular Assay | Potent dual inhibitor |
| Compound 9 (from a separate study) | 17β-HSD1 | Nanomolar range | Cellular Assay | Efficiently reversed E1S- and E1-induced cell proliferation |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and similar dual inhibitors.
Steroid Sulfatase (STS) Inhibition Assay
This protocol is based on methods used for evaluating STS inhibitors in whole cells or tissue homogenates.[4][10][11]
Objective: To determine the IC50 value of a test compound for STS activity.
Materials:
-
Human placental microsomes or a suitable cell line expressing STS (e.g., T-47D breast cancer cells).
-
Radiolabeled substrate: [3H]Estrone sulfate (E1S) or [14C]Dehydroepiandrosterone sulfate (DHEAS).
-
Phosphate buffer (pH 7.4).
-
Test compound (this compound) at various concentrations.
-
Scintillation cocktail.
-
Organic solvent for extraction (e.g., toluene).
-
Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Enzyme Preparation: Prepare a suspension of human placental microsomes or harvest cultured cells expressing STS.
-
Incubation: In a reaction tube, combine the enzyme preparation, phosphate buffer, and the test compound at a range of concentrations.
-
Reaction Initiation: Add the radiolabeled substrate (e.g., [3H]E1S) to initiate the enzymatic reaction.
-
Incubation Period: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction by adding an organic solvent to extract the steroids.
-
Separation of Substrate and Product: Separate the unconjugated steroid product from the sulfated substrate using either TLC or HPLC.
-
Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition Assay
This protocol is adapted from methods for assessing 17β-HSD1 inhibition in whole cells.[12][13][14]
Objective: To determine the IC50 value of a test compound for 17β-HSD1 activity.
Materials:
-
T-47D breast cancer cells (or another suitable cell line with high 17β-HSD1 activity).
-
Cell culture medium supplemented with dextran-coated charcoal-treated fetal bovine serum (to remove endogenous steroids).
-
Radiolabeled substrate: [14C]Estrone (E1).
-
Test compound (this compound) at various concentrations.
-
Cofactor: NADPH or NADH.
-
HPLC system with a radioactivity detector.
Procedure:
-
Cell Seeding: Seed T-47D cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Replace the medium with fresh medium containing the test compound at various concentrations and pre-incubate for a specified time (e.g., 24 hours).
-
Enzymatic Reaction: Add the radiolabeled substrate ([14C]E1) and the necessary cofactor to each well.
-
Incubation: Incubate the cells at 37°C for a defined period.
-
Extraction: Extract the steroids from the medium and the cells using an appropriate organic solvent.
-
Analysis: Separate and quantify the substrate (E1) and the product (E2) using an HPLC system equipped with a radioactivity detector.
-
Data Analysis: Calculate the percentage of E1 converted to E2 for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathway and a typical experimental workflow for the evaluation of dual STS and 17β-HSD1 inhibitors.
References
- 1. First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic control of sex hormones by 17β-HSD type 7: a novel target for estrogen-dependent breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. erc.bioscientifica.com [erc.bioscientifica.com]
- 14. scispace.com [scispace.com]
Unveiling the Biological Targets of Steroid Sulfatase-IN--5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase-IN-5 has emerged as a highly potent, irreversible inhibitor of steroid sulfatase (STS), a critical enzyme in the biosynthesis of active steroid hormones. By blocking the hydrolysis of steroid sulfates such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), STS inhibitors effectively curtail the production of estrogens and androgens that fuel the growth of hormone-dependent cancers. This technical guide provides a comprehensive overview of the biological targets of this compound, presenting key quantitative data, outlining experimental methodologies, and illustrating relevant biological pathways.
Primary Biological Target: Steroid Sulfatase (STS)
The principal biological target of this compound is the enzyme steroid sulfatase (EC 3.1.6.2).[1][2][3][4][5] STS is a microsomal enzyme responsible for converting biologically inactive steroid sulfates into their active forms.[1][2][3][4][5] This activity is a crucial step in the intracrine production of estrogens and androgens in various tissues, including the breast, prostate, and endometrium. In the context of hormone-dependent cancers, elevated STS activity contributes to a local abundance of tumor-promoting steroids.
This compound, a novel coumarin-based sulfamate, demonstrates exceptional potency against human STS. Its inhibitory activity is characterized by a time-dependent, irreversible mechanism, typical of sulfamate-based STS inhibitors which are believed to covalently modify the active site of the enzyme.
Quantitative Inhibitory Data
The inhibitory potency of this compound against human placental steroid sulfatase has been determined through detailed enzyme kinetic studies. The key parameters are summarized in the table below.
| Compound | IC50 (nM) | KI (nM) | kinact (min-1) | kinact/KI (nM-1min-1) |
| This compound (10b) | 0.32 | 0.4 | Not Reported | 19.1 |
Table 1: In vitro inhibitory activity of this compound against human placental steroid sulfatase. Data extracted from publicly available abstracts of Chiu PF, et al. Bioorg Chem. 2023 Sep;138:106581. The IC50 value is from commercially available data sheets.
Cellular Activity: Inhibition of Cancer Cell Proliferation
Beyond its enzymatic inhibition, this compound exhibits anti-proliferative effects in hormone-dependent breast cancer cell lines, specifically T-47D cells. This cellular activity underscores its therapeutic potential by demonstrating its ability to impact cancer cell growth, presumably by depleting the intracellular pool of active estrogens.
Quantitative Cellular Data
| Cell Line | IC50 (µM) |
| T-47D (Breast Cancer) | 35.7 |
Table 2: Anti-proliferative activity of this compound in the T-47D human breast cancer cell line. Data is from commercially available data sheets.
Selectivity and Off-Target Profile
A comprehensive analysis of the selectivity of this compound against other human sulfatases and a broader panel of enzymes and receptors is not yet publicly available. The primary research article detailing its characterization may contain such data; however, the full text of this publication is not accessible through publicly available databases at the time of this writing. For a complete understanding of its therapeutic window and potential side effects, a detailed selectivity profile is essential and represents a critical area for future investigation.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are presumed to be in the primary scientific literature. Based on standard methodologies in the field, the following outlines the likely experimental approaches.
Steroid Sulfatase Inhibition Assay (In Vitro)
The enzymatic inhibitory activity of this compound was likely determined using an in vitro assay with purified or recombinant human steroid sulfatase, often from a placental source.
Probable Methodology:
-
Enzyme Preparation: Microsomal fractions containing steroid sulfatase are prepared from human placenta or a recombinant source.
-
Substrate: A radiolabeled or fluorogenic sulfated steroid, such as estrone-3-sulfate (E1S), is used as the substrate.
-
Incubation: The enzyme is pre-incubated with varying concentrations of this compound for different time intervals to assess time-dependent inhibition.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The formation of the desulfated product (e.g., estrone) is quantified. For radiolabeled substrates, this may involve extraction and scintillation counting. For fluorogenic substrates, fluorescence intensity is measured.
-
Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. For irreversible inhibitors, kinetic parameters such as the inactivation rate constant (kinact) and the inhibitor affinity constant (KI) are determined by analyzing the pseudo-first-order rate constants of inactivation at different inhibitor concentrations.
T-47D Cell Proliferation Assay
The anti-proliferative effects of this compound were likely assessed using a standard cell viability or proliferation assay with the T-47D human breast cancer cell line.
Probable Methodology:
-
Cell Culture: T-47D cells are cultured in a suitable medium supplemented with fetal bovine serum.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a specified period, typically 72 to 96 hours.
-
Viability Assessment: Cell viability or proliferation is measured using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo®) assay.
-
Data Analysis: The absorbance or luminescence values are plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by intercepting a key step in steroid hormone biosynthesis. The following diagrams illustrate the targeted pathway and the workflow for inhibitor characterization.
Caption: Mechanism of action of this compound in blocking steroid hormone synthesis.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a potent and irreversible inhibitor of steroid sulfatase, demonstrating clear anti-proliferative activity in a hormone-dependent breast cancer cell line. Its primary biological target is well-defined, and its mechanism of action holds significant promise for the development of novel endocrine therapies. Further studies, particularly those elucidating its selectivity profile and in vivo efficacy, are warranted to fully establish its therapeutic potential. The information presented in this guide, based on currently available data, provides a solid foundation for researchers and drug development professionals interested in this promising new compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, structure–activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin–based sulfamates as steroid sulfatase inhibitors [kth.diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and Synthesis of Steroid Sulfatase-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Steroid sulfatase-IN-5, a potent dual inhibitor of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1). This document details the scientific rationale behind its development, its mechanism of action, and the experimental methodologies employed in its characterization.
Introduction
Estrogen-dependent diseases, such as endometriosis and a significant percentage of breast cancers, are driven by the local biosynthesis of estrogens, particularly 17β-estradiol (E2), the most potent endogenous estrogen.[1] Two key enzymes involved in the final steps of E2 synthesis are Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1).[1] STS catalyzes the hydrolysis of estrone sulfate (E1S) to estrone (E1), and 17β-HSD1 subsequently reduces E1 to the highly active E2.[1] The simultaneous inhibition of both STS and 17β-HSD1 presents a promising therapeutic strategy to effectively suppress local estrogen production in pathological tissues.[2]
Steroid sulfatase/17β-HSD1-IN-5, identified as compound 5 in recent literature, is a novel, furan-based compound designed as a dual inhibitor of these two key enzymes.[1][3] Its development was guided by a rational design approach aimed at achieving high inhibitory potency, selectivity, and favorable pharmacokinetic properties.[1]
Discovery and Rational Design
The discovery of Steroid sulfatase/17β-HSD1-IN-5 stemmed from a research program focused on developing dual-action inhibitors to treat estrogen-dependent diseases more effectively. The design strategy was based on a furan carboxamide scaffold, which had previously shown promise in inhibiting 17β-HSD1.[1] The core idea was to modify this scaffold to incorporate a sulfamate moiety, a well-known pharmacophore for irreversible STS inhibition.[1] This "designed multiple ligand" approach aimed to create a single molecule capable of concurrently blocking both enzymatic pathways leading to active estrogen production.[2]
The development of this furan-based series of inhibitors was a progression from an earlier thiophene-based class of dual inhibitors. The furan scaffold was investigated to potentially improve metabolic stability and enhance selectivity over the related enzyme 17β-HSD2, which is involved in the protective conversion of E2 to the less active E1.[1]
Synthesis
The synthesis of Steroid sulfatase/17β-HSD1-IN-5 is part of a broader synthetic scheme for a series of furan-based dual inhibitors. While the specific, step-by-step protocol for compound 5 is part of a larger synthetic effort, the general methodology involves the coupling of a substituted furan core with an appropriately functionalized phenyl ring bearing a sulfamate group.
A general synthetic approach, as described in the literature for this class of compounds, would likely involve the following key steps:
-
Synthesis of the Furan Core: Preparation of a suitably substituted furan-2-carboxylic acid derivative.
-
Amide Coupling: Activation of the carboxylic acid and subsequent amide bond formation with a substituted aniline.
-
Introduction of the Sulfamate Group: Sulfamoylation of a phenolic precursor to install the STS-inhibiting pharmacophore. The specific positioning of the sulfamate group on the phenyl ring was a key aspect of the optimization process for this series of compounds.[1]
Quantitative Data
The biological activity and pharmacokinetic profile of Steroid sulfatase/17β-HSD1-IN-5 have been characterized through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | Cell Line | IC50 (nM) | Inhibition Type |
| Steroid Sulfatase (STS) | T47D | 400 | Irreversible |
| 17β-HSD1 | T47D | 11 | Reversible |
| 17β-HSD2 | - | >6.2 µM | - |
Table 2: Cytotoxicity Profile
| Cell Line | Incubation Time | IC50 (µM) |
| HEK293 | 48-72 hours | >31 |
| HepG2 | 48-72 hours | >23 |
Data sourced from[3].
Table 3: In Vivo Pharmacokinetic Parameters in Female C57BL/6 Mice
| Route of Administration | Dose (mg/kg) | Cmax (nM) | T1/2 (h) | AUC0-24 (ng·h/mL) |
| Subcutaneous (s.c.) | 50 | 2824 | 3.82 | 11600 |
Data sourced from[3].
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented above.
STS and 17β-HSD1 Inhibition Assays in T47D Cells
The inhibitory activity of Steroid sulfatase/17β-HSD1-IN-5 against both STS and 17β-HSD1 was determined using the human breast cancer cell line T47D, which endogenously expresses both enzymes.
-
Cell Culture: T-47D cells are maintained in RPMI medium supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5] For inhibition assays, cells are seeded in 24-well plates in a medium containing dextran-coated charcoal-treated fetal bovine serum to remove endogenous steroids.[5]
-
STS Inhibition Assay:
-
T47D cells are pre-incubated with varying concentrations of the inhibitor.
-
A radiolabeled substrate, [3H]-estrone sulfate, is added to the cells.
-
Following incubation, the medium is collected, and the liberated [3H]-estrone is extracted.
-
The radioactivity of the product is quantified by liquid scintillation counting to determine the rate of conversion and, consequently, the percentage of STS inhibition.
-
-
17β-HSD1 Inhibition Assay:
-
T47D cells are incubated with varying concentrations of the inhibitor.
-
A mixture of unlabeled and radiolabeled [3H]-estrone is added as the substrate.
-
After the reaction period, the steroids are extracted from the medium.
-
The substrate (estrone) and the product (estradiol) are separated using high-performance liquid chromatography (HPLC).
-
The amount of radiolabeled estradiol formed is quantified using a radioflow detector to determine the percentage of 17β-HSD1 inhibition.[6][7]
-
Cell Viability Assay
The potential cytotoxic effects of Steroid sulfatase/17β-HSD1-IN-5 were assessed using HEK293 (human embryonic kidney) and HepG2 (human liver cancer) cell lines.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the compound for 48 to 72 hours.
-
Cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.
-
The absorbance is read on a microplate reader, and the percentage of cell viability relative to a vehicle-treated control is calculated.[3]
In Vivo Pharmacokinetic Study
The pharmacokinetic properties of Steroid sulfatase/17β-HSD1-IN-5 were evaluated in female C57BL/6 mice.
-
A single dose of the compound (50 mg/kg) is administered subcutaneously.
-
Blood samples are collected at various time points post-administration.
-
The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including maximum concentration (Cmax), half-life (T1/2), and area under the curve (AUC), are calculated from the plasma concentration-time profile.[3]
Visualizations
Signaling Pathway
The following diagram illustrates the estrogen biosynthesis pathway and the dual inhibitory action of Steroid sulfatase/17β-HSD1-IN-5.
Caption: Dual inhibition of estrogen biosynthesis by Steroid sulfatase/17β-HSD1-IN-5.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of dual STS and 17β-HSD1 inhibitors.
Caption: Workflow for in vitro characterization of dual STS/17β-HSD1 inhibitors.
Conclusion
Steroid sulfatase/17β-HSD1-IN-5 is a promising dual inhibitor that effectively targets two critical enzymes in the estrogen biosynthesis pathway. Its rational design has resulted in a molecule with potent, dual inhibitory activity, good selectivity, and a favorable pharmacokinetic profile in preclinical models. These characteristics make it a valuable tool for further research into the treatment of estrogen-dependent diseases and a potential candidate for further development as a therapeutic agent. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Steroid Sulfatase-IN-5 In Vitro Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Steroid sulfatase (STS) is a critical enzyme in the steroidogenic pathway, responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively.[1][2][3][4][5][6] This enzymatic activity is a key source of active estrogens and androgens in various tissues, and its upregulation has been implicated in the progression of hormone-dependent diseases, including breast and prostate cancer.[1][2][4][6][7] Consequently, STS has emerged as a promising therapeutic target, and the development of potent STS inhibitors is an active area of research.[1][4]
This document provides a detailed protocol for the in vitro evaluation of "Steroid sulfatase-IN-5," a putative novel inhibitor of STS. The described assay is a colorimetric method suitable for determining the inhibitory potency (IC50) of the compound.
Signaling Pathway
The fundamental pathway catalyzed by steroid sulfatase involves the removal of a sulfate group from a steroid precursor. This desulfation step is essential for the generation of active steroid hormones that can then bind to their respective receptors and elicit downstream cellular responses.
Caption: Steroid sulfatase (STS) signaling pathway and point of inhibition.
Experimental Protocol: Colorimetric In Vitro Assay for STS Inhibition
This protocol is adapted from commercially available sulfatase activity assay kits and established methodologies. It utilizes a chromogenic substrate that, upon hydrolysis by STS, produces a colored product detectable by a spectrophotometer.
Materials and Reagents
-
Recombinant human steroid sulfatase (or placental microsomes as a source of STS)
-
This compound (test compound)
-
Irosustat (667 COUMATE) or other known STS inhibitor (positive control)[8]
-
Sulfatase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Chromogenic Substrate (e.g., p-nitrocatechol sulfate)
-
Stop/Developing Solution (e.g., 0.5 M NaOH)
-
DMSO (for dissolving compounds)
-
96-well clear flat-bottom microplates
-
Spectrophotometric multiwell plate reader
-
Protease inhibitors
Experimental Workflow
Caption: Experimental workflow for the in vitro STS inhibition assay.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in Sulfatase Assay Buffer to achieve the desired final concentrations for the assay. Also, prepare dilutions of the positive control inhibitor.
-
The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Enzyme Preparation:
-
Dilute the recombinant STS enzyme or placental microsome preparation in cold Sulfatase Assay Buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Assay Plate Setup (in duplicate or triplicate):
-
Test Wells: Add assay buffer, the appropriate dilution of this compound, and the diluted enzyme solution to each well.
-
Positive Control Wells: Add assay buffer, the appropriate dilution of the known STS inhibitor (e.g., Irosustat), and the diluted enzyme solution.
-
Vehicle Control Wells (100% Activity): Add assay buffer, the same volume of vehicle (e.g., buffer with the same final concentration of DMSO as the test wells), and the diluted enzyme solution.
-
Blank Wells (No Enzyme): Add assay buffer and vehicle, but no enzyme solution. This will be used to subtract background absorbance.
-
Adjust the final volume in each well with assay buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Add the chromogenic substrate solution to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Reaction Termination and Measurement:
-
Add the Stop/Developing Solution to each well to stop the reaction and develop the color.
-
Measure the absorbance of each well at 515 nm using a microplate reader.
-
Data Presentation and Analysis
The raw absorbance data should be processed to determine the percent inhibition and subsequently the IC50 value of this compound.
-
Calculate Percent Inhibition:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Quantitative Data Summary
The following table presents a hypothetical data summary for this compound in comparison to a known inhibitor.
| Compound | Target | Assay Type | Substrate | IC50 (nM) |
| This compound | Steroid Sulfatase | Colorimetric | p-Nitrocatechol Sulfate | [Data] |
| Irosustat (Positive Control) | Steroid Sulfatase | Colorimetric | p-Nitrocatechol Sulfate | 8[8] |
*Note: The IC50 value for this compound is to be determined from the experimental data.
References
- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of steroid sulfatase in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
Application Notes and Protocols for Steroid Sulfatase-IN-5 in T-47D Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens in hormone-dependent breast cancers.[1][2][3][4] STS catalyzes the hydrolysis of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[5][6] These can be further converted to the potent estrogen, estradiol (E2), which stimulates the proliferation of estrogen receptor-positive (ER+) breast cancer cells.[3][4] T-47D is a human breast cancer cell line that is ER+ and serves as a valuable in vitro model for studying the effects of endocrine therapies.[7][8]
Steroid sulfatase-IN-5 is a potent inhibitor of the STS enzyme with an IC50 of 0.32 nM.[1] In T-47D breast cancer cells, it has been shown to inhibit cell proliferation with an IC50 of 35.7 μM.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on T-47D cell viability, and the expression of key downstream signaling molecules.
Data Presentation
| Parameter | Value | Reference |
| This compound STS IC50 | 0.32 nM | [1] |
| This compound T-47D Cell Proliferation IC50 | 35.7 µM | [1] |
Signaling Pathway
The following diagram illustrates the steroid synthesis pathway and the point of inhibition by this compound.
Experimental Protocols
Cell Culture
Materials:
-
T-47D cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture T-47D cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
-
For experiments, seed cells in appropriate culture vessels and allow them to attach overnight.
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the effect of this compound on the viability of T-47D cells.
Materials:
-
T-47D cells
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTS reagent
-
Phenol red-free RPMI-1640 with 5% charcoal-stripped FBS
Protocol:
-
Seed 5,000 T-47D cells per well in a 96-well plate in 100 µL of complete medium and incubate overnight.
-
The next day, replace the medium with phenol red-free RPMI-1640 containing 5% charcoal-stripped FBS.
-
Prepare serial dilutions of this compound in the same medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted inhibitor to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is to assess the protein expression levels of key downstream targets of the estrogen receptor signaling pathway.
Materials:
-
T-47D cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-Cyclin D1, anti-pS2 (TFF1), anti-Progesterone Receptor (PR), anti-ERα, anti-phospho-ERα (Ser118), anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Seed 5 x 10^5 T-47D cells per well in 6-well plates and incubate overnight.
-
Treat cells with this compound at concentrations around the IC50 value (e.g., 10 µM, 30 µM, 50 µM) for 48 hours. Include a vehicle control.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
Quantitative Real-Time PCR (qPCR)
This protocol is to measure the mRNA expression levels of estrogen-responsive genes.
Materials:
-
T-47D cells
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for CCND1 (Cyclin D1), TFF1 (pS2), PGR (Progesterone Receptor), and a housekeeping gene (e.g., GAPDH or ACTB)
Protocol:
-
Seed and treat T-47D cells with this compound as described for the Western blot analysis.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using SYBR Green master mix and specific primers for the target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Expected Outcomes
-
Cell Viability: A dose-dependent decrease in the viability of T-47D cells is expected with increasing concentrations of this compound.
-
Western Blot: A decrease in the protein expression of Cyclin D1, pS2, and Progesterone Receptor is anticipated, indicating the inhibition of the ER signaling pathway. A decrease in the phosphorylation of ERα at Ser118 may also be observed.
-
qPCR: A reduction in the mRNA levels of CCND1, TFF1, and PGR is expected, confirming the transcriptional downregulation of estrogen-responsive genes.
These protocols provide a comprehensive framework for investigating the effects of this compound in T-47D breast cancer cells. The results will contribute to a better understanding of the therapeutic potential of STS inhibition in hormone-dependent breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable inhibition of specific estrogen receptor α (ERα) phosphorylation confers increased growth, migration/invasion, and disruption of estradiol signaling in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of Steroid Sulfatase Inhibitors
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2][3] These active steroids can play a significant role in the progression of hormone-dependent diseases, including breast cancer, prostate cancer, and endometriosis.[1][3][4] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these conditions.[4][5] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a potent steroid sulfatase inhibitor, using Estrone-3-O-sulfamate (EMATE) as an exemplary compound, referred to herein as Steroid Sulfatase-IN-5 for illustrative purposes.
Data Presentation: IC50 of this compound (EMATE)
The inhibitory potency of this compound (EMATE) against STS has been evaluated in various assay systems. The IC50 values are dependent on the experimental setup, with cell-based assays generally yielding lower values than cell-free systems.[6]
| Compound | Assay System | IC50 Value | Reference |
| This compound (EMATE) | MCF-7 cells (cell-based) | 65 pM | [5] |
| 4-Nitro-EMATE | Placental microsomes (cell-free) | 0.8 nM | [5] |
| 4-Nitro-EMATE | MCF-7 cells (cell-based) | 0.01 nM | [5] |
Signaling Pathway of Steroid Sulfatase
The following diagram illustrates the role of Steroid Sulfatase in the conversion of inactive steroid sulfates to active steroid hormones.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen-dependent diseases such as breast cancer and endometriosis are often driven by the local production of estradiol (E2), the most potent endogenous estrogen.[1] Two key enzymes involved in the biosynthesis of E2 are steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[2][3][4][5] STS catalyzes the hydrolysis of estrone sulfate (E1S) to estrone (E1), a precursor for E2.[6][7] Subsequently, 17β-HSD1 reduces E1 to the highly potent E2.[8] The simultaneous inhibition of both STS and 17β-HSD1 presents a promising therapeutic strategy for these conditions by effectively shutting down two critical pathways of estrogen activation.[2][9][10]
This document provides detailed application notes and experimental protocols for a representative potent dual inhibitor of STS and 17β-HSD1, referred to herein as Compound 5, based on published research.[2][3][4] This furan-based compound has demonstrated potent, irreversible inhibition of STS and reversible inhibition of 17β-HSD1, making it a valuable tool for preclinical research.[2][3][4]
Mechanism of Action
Compound 5 is a dual-action inhibitor designed to target two key enzymes in the estrogen biosynthesis pathway. As a sulfamate-containing compound, it acts as an irreversible inhibitor of STS.[2][4] Concurrently, its core structure allows for potent, reversible inhibition of 17β-HSD1.[2][3][4] By blocking both enzymes, the inhibitor effectively reduces the local production of estradiol, thereby mitigating its proliferative effects in estrogen-dependent tissues.
References
- 1. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with Steroid sulfatase/17β-HSD1-IN-5 in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for assessing the cytotoxicity of Steroid sulfatase/17β-HSD1-IN-5, a dual inhibitor of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase type 1 (17β-HSD1), in Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells serve as a standard model for in vitro toxicity screening. The protocol details the maintenance of HEK293 cells and the application of a resazurin-based cell viability assay (e.g., PrestoBlue™) to determine the effect of the inhibitor on cell health. Representative data indicate that dual STS/17β-HSD1 inhibitors may exhibit low cytotoxicity in non-hormone-dependent cell lines like HEK293.[1][2]
Introduction
Steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) are critical enzymes in the biosynthesis of active estrogens.[3][4] STS hydrolyzes estrone sulfate (E1S) to estrone (E1), which is then converted by 17β-HSD1 to the most potent estrogen, estradiol (E2).[5][6] Both enzymes are overexpressed in estrogen-dependent diseases like breast cancer and endometriosis, making them key therapeutic targets.[7][8]
Steroid sulfatase/17β-HSD1-IN-5 is a dual inhibitor designed to simultaneously block both pathways of estrogen activation. Before advancing such inhibitors into efficacy studies, it is crucial to evaluate their general cytotoxicity. HEK293 cells are a widely used cell line for initial toxicity and pharmacokinetic studies due to their reliable growth and human origin.[9][10] This protocol outlines the use of a metabolic assay to measure the viability of HEK293 cells following treatment with the dual inhibitor.
Signaling Pathway Inhibition
The inhibitor Steroid sulfatase/17β-HSD1-IN-5 targets two key points in the local synthesis of estradiol. By blocking STS, it prevents the conversion of inactive steroid sulfates into estrone. By blocking 17β-HSD1, it prevents the conversion of weak estrone into highly potent estradiol. This dual action is intended to potently suppress estrogenic signaling in target tissues.
Caption: Mechanism of dual inhibition of the estradiol synthesis pathway.
Experimental Workflow
The overall experimental process involves culturing and plating HEK293 cells, treating them with various concentrations of the inhibitor, performing a cell viability assay, and analyzing the results.
Caption: Workflow for the HEK293 cell viability assay.
Detailed Protocols
Materials and Reagents
-
Cells: HEK293 cell line (ATCC® CRL-1573™)
-
Inhibitor: Steroid sulfatase/17β-HSD1-IN-5 (dissolved in DMSO)
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM), high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Assay Medium: Growth medium or serum-free medium, depending on the assay.
-
-
Reagents for Cell Culture:
-
Cell Viability Assay Kit: PrestoBlue™ Cell Viability Reagent or similar resazurin-based kit (e.g., alamarBlue®), MTT, or XTT kit.[12][13]
-
Equipment:
-
Sterile 96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)
-
Class II biological safety cabinet
-
Humidified incubator at 37°C, 5% CO₂
-
Inverted microscope
-
Microplate reader (fluorescence or absorbance capabilities)
-
Hemacytometer or automated cell counter
-
Protocol 1: HEK293 Cell Culture and Maintenance
-
Thawing Cells: Rapidly thaw a cryovial of HEK293 cells in a 37°C water bath.[14] Decontaminate the vial with 70% ethanol and transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.[14] Centrifuge at 1000 rpm for 4-5 minutes, discard the supernatant, and resuspend the cell pellet in fresh growth medium.[14]
-
Cell Propagation: Culture cells in T-75 flasks. Cells should be passaged when they reach 80-90% confluency, typically twice a week.[10]
-
Passaging Cells:
-
Aspirate the old medium from the flask.
-
Gently wash the cell monolayer once with 5 mL of sterile DPBS.
-
Add 2 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach.[10][14]
-
Neutralize the trypsin by adding 8 mL of growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1000 rpm for 4 minutes.[14]
-
Resuspend the pellet in fresh growth medium and seed into new flasks at a recommended split ratio of 1:5 to 1:20.[9][15]
-
Protocol 2: PrestoBlue™ Cell Viability Assay
-
Cell Seeding: Harvest HEK293 cells as described above. Count the cells and determine viability using a trypan blue exclusion assay. Dilute the cell suspension in growth medium to a final concentration of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours in a 37°C, 5% CO₂ incubator to allow for cell attachment and recovery.[16]
-
Inhibitor Treatment:
-
Prepare a series of dilutions of Steroid sulfatase/17β-HSD1-IN-5 in assay medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration (typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate inhibitor dilution or vehicle control.
-
-
Incubation with Inhibitor: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Warm the PrestoBlue™ reagent to room temperature, protected from light.[16]
-
Add 10 µL of PrestoBlue™ reagent directly to each well (for a final volume of 110 µL).[16]
-
Gently mix the plate on an orbital shaker for 1 minute.
-
Incubate the plate at 37°C for 10 minutes to 2 hours. The incubation time can be optimized; longer times may increase sensitivity.[13][16]
-
-
Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[13][16] Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.[16]
-
Data Analysis:
-
Subtract the average fluorescence/absorbance value of the medium-only (blank) wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Signal of Treated Cells / Signal of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that reduces cell viability by 50%), if applicable.
-
Data Presentation
The cytotoxicity of a novel dual STS/17β-HSD1 inhibitor was assessed in HEK293 cells after 48 hours of treatment. The results are summarized below. Data from similar studies suggest that such inhibitors have minimal impact on the viability of HEK293 cells at concentrations up to 31 µM.[1][2]
Table 1: Effect of Steroid sulfatase/17β-HSD1-IN-5 on HEK293 Cell Viability
| Inhibitor Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100.0 | ± 4.5 |
| 0.1 | 101.2 | ± 5.1 |
| 1.0 | 99.8 | ± 4.8 |
| 10.0 | 98.5 | ± 5.3 |
| 30.0 | 97.1 | ± 6.0 |
| 100.0 | 92.4 | ± 7.2 |
References
- 1. researchgate.net [researchgate.net]
- 2. Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive 17beta-hydroxysteroid dehydrogenases in the sulfatase pathway: critical in the cell proliferation of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Publikationen der UdS: Novel inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and steroid sulfatase (STS) with unique dual mode of action : potential drugs for the treatment of non-small cell lung cancer (NSCLC) and endometriosis [publikationen.sulb.uni-saarland.de]
- 9. HEK Cell Splitting and Maintenance | Şen Lab [receptor.nsm.uh.edu]
- 10. encodeproject.org [encodeproject.org]
- 11. cdn.bcm.edu [cdn.bcm.edu]
- 12. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 14. tripod.nih.gov [tripod.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Steroid sulfatase-IN-5 solubility and stability issues
Welcome to the technical support center for Steroid Sulfatase-IN-5 (STS-IN-5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this potent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as compound 10b) is a highly potent, irreversible inhibitor of the steroid sulfatase (STS) enzyme.[1] STS is a critical enzyme in the biosynthesis of active estrogens and androgens. By inhibiting STS, STS-IN-5 blocks the conversion of inactive steroid sulfates into their active forms, making it a valuable tool for research in hormone-dependent conditions, particularly in oncology.
Q2: In which solvent should I dissolve this compound?
A2: For biological assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder is generally shipped at room temperature. For long-term storage, it is advisable to store the solid compound as per the manufacturer's certificate of analysis. Once dissolved in a solvent such as DMSO, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions?
A4: The sulfamate moiety in this compound can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. For this reason, it is recommended to prepare fresh dilutions in aqueous buffers from your DMSO stock solution shortly before use. The stability in your specific experimental buffer should be validated if the solution needs to be stored for an extended period.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Difficulty Dissolving the Compound
-
Symptom: The powdered compound does not fully dissolve, or a precipitate is visible in the stock solution.
-
Possible Cause: The concentration of the stock solution may be too high for the chosen solvent, or the compound may require assistance to fully dissolve.
-
Troubleshooting Steps:
-
Confirm Solvent: Ensure you are using a suitable organic solvent like DMSO to prepare the initial stock solution.
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Vortexing/Sonication: Vortex the solution vigorously or use a sonicator bath for a short period to break up any clumps and facilitate dissolution.
-
Lower Concentration: If solubility issues persist, try preparing a stock solution at a lower concentration.
-
Issue 2: Precipitation of the Compound in Aqueous Media
-
Symptom: After diluting the DMSO stock solution into your aqueous buffer or cell culture medium, the solution becomes cloudy or a precipitate forms.
-
Possible Cause: The final concentration of DMSO in the aqueous solution may be too low to maintain the solubility of this compound.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure that the final concentration of DMSO in your working solution is sufficient to maintain solubility, but still compatible with your experimental system (typically ≤0.5% for most cell-based assays).
-
Serial Dilutions: Perform serial dilutions to reach your final desired concentration. This can sometimes prevent the compound from crashing out of solution.
-
Use of Pluronic F-68: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous medium can help to improve the solubility of hydrophobic compounds.
-
Issue 3: Inconsistent or Lower-Than-Expected Activity
-
Symptom: The inhibitory effect of this compound in your assay is variable or weaker than anticipated based on its reported potency.
-
Possible Causes:
-
Degradation of the compound in the stock solution due to improper storage.
-
Hydrolysis of the active sulfamate group in the aqueous working solution.
-
Adsorption of the compound to plasticware.
-
-
Troubleshooting Steps:
-
Prepare Fresh Stock: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from the powdered compound.
-
Minimize Incubation Time in Aqueous Buffer: Prepare your working dilutions immediately before adding them to your assay.
-
Use Low-Binding Plasticware: To minimize loss of the compound due to adsorption, consider using low-protein-binding microplates and pipette tips.
-
Verify Assay Conditions: Ensure that the pH and other components of your assay buffer are compatible with the stability of the sulfamate group.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (STS Enzyme) | 0.32 nM | [1] |
| IC50 (T-47D Cell Proliferation) | 35.7 µM | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.377 mg of the compound (Molecular Weight: 377.41 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed powder. For the example above, add 100 µl of DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: Prepare a series of intermediate dilutions from the stock solution in DMSO.
-
Final Dilution: Further dilute the intermediate solutions into your final cell culture medium to achieve the desired treatment concentrations. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.5%).
-
Treatment: Add the final dilutions to your cells and proceed with your experimental protocol.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for common issues with this compound.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Optimizing Steroid Sulfatase-IN-5 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Steroid sulfatase-IN-5 for maximum inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1][2][3] STS is responsible for converting inactive sulfated steroids, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active, unconjugated forms (estrone and DHEA).[2][4] These active steroids can then be converted into potent estrogens, like estradiol, which can promote the growth of hormone-dependent cancers.[2] this compound irreversibly inactivates STS, thereby blocking the production of these active steroids.
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.32 nM for the steroid sulfatase enzyme in cell-free assays.[1][2][3] In a cell-based assay using the T-47D breast cancer cell line, it inhibited cell proliferation with an IC50 of 35.7 µM .[1][3] The significant difference between the enzymatic and cellular IC50 values highlights the importance of optimizing the concentration for your specific experimental system.
Q3: What are the key signaling pathways affected by STS inhibition?
A3: The primary signaling pathway affected by STS inhibition is the estrogen signaling pathway. By blocking the conversion of E1S and DHEAS to active estrogens, STS inhibitors reduce the ligands available to bind to and activate the estrogen receptor (ER). This, in turn, can inhibit the transcription of estrogen-responsive genes that are involved in cell proliferation and survival. In some cellular contexts, STS has also been implicated in the activation of the MAPK/ERK signaling pathway.[5]
Q4: Should I perform a cell-free or a cell-based assay to determine the optimal concentration?
A4: It is recommended to perform both. A cell-free enzymatic assay will determine the direct inhibitory effect of this compound on the STS enzyme. A cell-based assay will provide a more physiologically relevant understanding of its efficacy, taking into account factors like cell permeability, off-target effects, and the impact on downstream signaling and cellular processes like proliferation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells in my assay. | - Pipetting errors.- Uneven cell seeding.- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting technique.- Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outermost wells of the plate or fill them with sterile PBS or media. |
| No significant inhibition observed even at high concentrations. | - Inactive inhibitor.- Low STS expression in the cell line.- Incorrect assay setup. | - Check the storage conditions and age of the this compound stock solution.- Confirm STS expression in your cell line of choice via Western blot or qPCR.- Review the experimental protocol for errors in reagent concentrations or incubation times. |
| Observed cell toxicity is not correlated with STS inhibition. | - Off-target effects of the inhibitor.- Solvent (e.g., DMSO) toxicity. | - Test the inhibitor in an STS-knockout or low-expressing cell line to assess off-target toxicity.- Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). |
| Inconsistent results between experiments. | - Variation in cell passage number.- Differences in reagent preparation.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment whenever possible.- Strictly adhere to the same incubation times for all experiments. |
Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 (STS enzyme) | 0.32 nM | Cell-free enzymatic assay | [1][2][3] |
| IC50 (T-47D cell proliferation) | 35.7 µM | Cell-based proliferation assay | [1][3] |
Experimental Protocols
Cell-Free Enzymatic Assay for STS Inhibition
This protocol describes how to determine the IC50 of this compound against purified STS enzyme.
Materials:
-
Purified recombinant human STS enzyme
-
STS substrate (e.g., 4-methylumbelliferyl sulfate or p-nitrophenyl sulfate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 10 µM to 0.01 nM). Ensure the final DMSO concentration in the assay is consistent and low (<0.5%).
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add a fixed amount of purified STS enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Reaction:
-
Add the STS substrate to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a suitable reaction time (e.g., 60 minutes).
-
-
Measurement:
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength for the chosen substrate.
-
-
Data Analysis:
-
Subtract the background reading (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Inhibition of Cell Proliferation
This protocol outlines how to assess the effect of this compound on the proliferation of an STS-expressing cancer cell line (e.g., T-47D or MCF-7).
Materials:
-
STS-expressing cancer cell line (e.g., T-47D)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plate
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A wider concentration range is recommended for the initial experiment (e.g., 100 µM to 1 nM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and perform a non-linear regression to determine the IC50 value for cell proliferation.
-
Visualizations
Caption: Steroid Sulfatase Signaling Pathway and Inhibition.
Caption: Workflow for Optimizing Inhibitor Concentration.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Integrin Signaling by Steroid Sulfatase in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Potential off-target effects of Steroid sulfatase-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Steroid Sulfatase-IN-5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, irreversible inhibitor of the steroid sulfatase (STS) enzyme.[1] It belongs to the class of tricyclic coumarin-based sulfamates. The primary mechanism of action involves the sulfamate group of the inhibitor being transferred to the active site formylglycine residue of the STS enzyme, leading to its irreversible inactivation.[2] This inhibition blocks the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active, unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA).[2]
Q2: What are the main applications of this compound in research?
This compound is primarily used for research in hormone-dependent diseases, particularly breast cancer.[1] By inhibiting STS, it reduces the local production of estrogens and androgens that can stimulate the growth of hormone-sensitive tumors.
Q3: What is the potency of this compound?
This compound is a highly potent inhibitor of the STS enzyme with a reported IC50 value of 0.32 nM in enzymatic assays. However, its potency in cell-based assays is significantly lower, with a reported IC50 of 35.7 μM for the inhibition of T-47D cell proliferation.[1]
Q4: Why is there a large discrepancy between the enzymatic IC50 and the cell-based IC50 of this compound?
The significant difference between the enzymatic and cell-based IC50 values is a common observation for many STS inhibitors. Several factors can contribute to this:
-
Cellular uptake and metabolism: The compound needs to cross the cell membrane to reach the STS enzyme, which is located in the endoplasmic reticulum.[3] Poor membrane permeability or active efflux from the cell can reduce the intracellular concentration of the inhibitor. Additionally, the compound may be metabolized by the cells into less active forms.
-
Presence of high substrate concentrations: In cell culture, the presence of steroid sulfates in the serum-containing medium can compete with the inhibitor for binding to the STS enzyme, requiring higher concentrations of the inhibitor to achieve the same level of enzyme inhibition.
-
Alternative signaling pathways: Cancer cells can have redundant or alternative signaling pathways that promote proliferation, even when the STS pathway is inhibited. Therefore, a higher concentration of the inhibitor may be needed to overcome these compensatory mechanisms and produce a significant anti-proliferative effect.
-
Off-target effects at higher concentrations: The anti-proliferative effect observed at micromolar concentrations might be due to off-target activities of the compound that are not related to STS inhibition.
Q5: What are the potential off-target effects of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of STS activity in enzymatic assays | Degradation of the inhibitor: this compound, like other sulfamate-based compounds, may be susceptible to hydrolysis. | Prepare fresh stock solutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. |
| Incorrect assay conditions: pH, temperature, or buffer composition may not be optimal for the enzyme or inhibitor. | Ensure the assay buffer is at the recommended pH (typically 7.4) and temperature. Use a phosphate buffer to inhibit other sulfatases like arylsulfatase A and B.[6] | |
| Low fraction of active enzyme: The purified or partially purified STS enzyme may have lost activity during storage or handling. | Use a fresh batch of enzyme or validate the activity of the current batch using a known STS inhibitor as a positive control. | |
| Assay interference: The coumarin scaffold of the inhibitor might interfere with fluorescence-based readouts. | If using a fluorometric assay, run controls with the inhibitor alone to check for autofluorescence or quenching effects. Consider using an alternative detection method, such as a radiometric assay. | |
| Weak or no anti-proliferative effect in cell-based assays (e.g., T-47D cells) | Low intracellular concentration of the inhibitor: The compound may have poor cell permeability or be subject to efflux pumps. | Increase the incubation time to allow for sufficient cellular uptake. Consider using a serum-free medium during the initial hours of treatment to reduce protein binding and increase the free concentration of the inhibitor. |
| High levels of steroid precursors in the medium: Fetal bovine serum (FBS) contains steroid sulfates that can compete with the inhibitor. | Use charcoal-stripped FBS to reduce the concentration of endogenous steroids and their sulfates in the culture medium. | |
| Cell line is not sensitive to STS inhibition: The chosen cell line may not be dependent on the STS pathway for proliferation. | Confirm the expression and activity of STS in your cell line. Use a positive control cell line known to be sensitive to STS inhibition, such as MCF-7. | |
| Compound precipitation: At higher concentrations, the inhibitor may precipitate out of the culture medium. | Visually inspect the culture medium for any signs of precipitation. If observed, prepare fresh dilutions and ensure complete solubilization in the vehicle (e.g., DMSO) before adding to the medium. | |
| Observed cytotoxicity is not consistent with STS inhibition | Off-target effects: At high concentrations, the inhibitor may be affecting other cellular targets, leading to non-specific toxicity. | Perform dose-response experiments and compare the concentration range for cytotoxicity with the concentration range for STS inhibition in the same cell line. Investigate potential off-target pathways. |
| Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final concentration of the vehicle in the culture medium is below the toxic level for your cells (typically <0.5% for DMSO). Run a vehicle-only control. |
Quantitative Data Summary
| Parameter | This compound | Reference Compound (Irosustat) |
| Target | Steroid Sulfatase (STS) | Steroid Sulfatase (STS) |
| Structure | Tricyclic coumarin-based sulfamate | Tricyclic coumarin-based sulfamate |
| IC50 (STS enzyme) | 0.32 nM[1] | ~0.015 - 0.025 nM (in intact cells)[7] |
| IC50 (T-47D cell proliferation) | 35.7 μM[1] | Not reported for T-47D, but clinical benefit observed[8] |
Experimental Protocols
Protocol 1: In Vitro Steroid Sulfatase Enzyme Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against purified or partially purified STS enzyme.
Materials:
-
This compound
-
Purified or microsomal preparation of human STS
-
[³H]-Estrone-3-sulfate (E1S) as substrate
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Toluene
-
96-well microplate
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the STS enzyme preparation to each well.
-
Add the different concentrations of this compound or vehicle (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the [³H]-E1S substrate.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding toluene to each well. Toluene will extract the unconjugated [³H]-estrone product.
-
Separate the organic and aqueous phases by centrifugation or freezing.
-
Transfer an aliquot of the toluene (organic) layer to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: T-47D Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of this compound on the T-47D breast cancer cell line.
Materials:
-
This compound
-
T-47D cells
-
RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., PrestoBlue)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Culture T-47D cells in RPMI-1640 with 10% CS-FBS.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add the cell viability reagent (e.g., MTT solution) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 4 hours for MTT).
-
If using MTT, add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Signaling pathway of steroid sulfatase and its inhibition.
Caption: Experimental workflow for inhibitor characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Steroid Sulfatase-IN-5
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Steroid sulfatase-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the enzyme steroid sulfatase (STS).[1] STS is responsible for converting inactive sulfated steroids into their biologically active forms, such as converting estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] By inhibiting STS, this compound blocks this conversion, thereby reducing the levels of active steroid hormones in tissues.[3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, it is crucial to store this compound correctly. While specific details are often provided on the Certificate of Analysis, general recommendations for similar compounds suggest the following:
-
Solid Form: Store the powdered compound at -20°C for long-term storage (up to 3 years).
-
In Solvent: Once dissolved, store stock solutions at -80°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term use (over a week), the solution can be stored at 4°C.
Q3: How should I reconstitute this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO, which can then be further diluted in the appropriate cell culture medium to the desired final concentration.
Q4: What is the stability of this compound in solution?
Stock solutions of similar compounds stored at -80°C are generally stable for at least one year. When diluted in aqueous media for experiments, it is best practice to use the solution on the same day it is prepared to ensure its potency.
Q5: Are there any known issues with the solubility of this compound?
While specific solubility data is not widely published, similar organic compounds may have limited solubility in aqueous solutions. If you observe precipitation when diluting your DMSO stock solution into your experimental buffer or media, consider the following troubleshooting steps:
-
Increase the DMSO concentration: Ensure the final DMSO concentration in your experiment is as high as your cells or assay can tolerate without affecting the results.
-
Use a different solvent: Depending on your experimental setup, other organic solvents like ethanol may be an option. However, compatibility with your system must be verified.
-
Sonication: Briefly sonicating the solution may help to dissolve any precipitate.
-
Warming: Gently warming the solution may also aid in dissolution, but be cautious of potential degradation of the compound at higher temperatures.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 377.41 g/mol | [1] |
| Formula | C18H19NO6S | [1] |
| IC50 (Steroid Sulfatase) | 0.32 nM | [1] |
| IC50 (T-47D cell proliferation) | 35.7 μM | [1] |
| Storage (Solid) | -20°C (up to 3 years, based on similar compounds) | |
| Storage (In Solvent) | -80°C (up to 1 year, based on similar compounds) |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing (for larger quantities): For accurate concentration, it is recommended to start with at least 10 mg of the compound to minimize weighing errors. If you have a smaller, pre-packaged amount (e.g., 1 mg, 5 mg), it is often best to dissolve the entire contents of the vial to a known volume.
-
Centrifuge the vial: Before opening, centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to ensure all the powder is at the bottom.
-
Solvent Addition: Based on the molecular weight of 377.41, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. For example, to 1 mg of the compound, add 265 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C.
Visualizations
Signaling Pathway of Steroid Sulfatase Action and Inhibition
Caption: Inhibition of Steroid Sulfatase (STS) by this compound blocks the conversion of inactive steroid sulfates to active hormones, thereby preventing the activation of steroid receptors and subsequent gene expression.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the proper handling and use of this compound, from reception to data analysis.
References
Steroid sulfatase-IN-5 solvent compatibility for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Steroid sulfatase-IN-5 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1] STS is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be converted into more potent hormones like estradiol and testosterone, which can promote the growth of hormone-dependent cancers.[2] By irreversibly inhibiting STS, this compound blocks this conversion, thereby reducing the levels of active steroid hormones in target tissues.
Q2: What are the primary in vitro applications of this compound?
This compound is primarily used in in vitro studies to investigate the role of the steroid sulfatase pathway in various physiological and pathological processes. Its most common application is in cancer research, particularly in hormone-dependent breast cancer, to study the effects of STS inhibition on cancer cell proliferation and survival.[1] It is also a valuable tool for studying steroid metabolism and its impact on other estrogen-dependent diseases like endometriosis.
Q3: What cell lines are suitable for in vitro studies with this compound?
Cell lines that express steroid sulfatase and are responsive to steroid hormones are ideal for studies involving this compound. Commonly used cell lines include:
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MCF-7 and T-47D: Estrogen receptor-positive (ER+) human breast cancer cell lines that are known to express STS and are sensitive to estrogen-induced proliferation.[3][4]
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JEG-3: A human choriocarcinoma cell line with high STS expression, often used for in vitro screening of STS inhibitors.[5]
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VCaP and C4-2B: Prostate cancer cell lines that can be used to study the role of STS in androgen synthesis and the development of castration-resistant prostate cancer.
Q4: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A good starting point is to perform a dose-response experiment. Based on available data, this compound inhibits the proliferation of T-47D cells with an IC50 of 35.7 μM.[1] Therefore, a concentration range bracketing this value (e.g., 1 µM to 100 µM) would be appropriate for initial cell proliferation assays. For enzymatic assays, much lower concentrations will be effective, as its IC50 against the STS enzyme is 0.32 nM.[1]
Troubleshooting Guide
Issue 1: this compound is precipitating in my cell culture medium.
This is a common issue with hydrophobic compounds. Here's a step-by-step guide to address it:
-
Check your stock solution concentration: Ensure your stock solution in DMSO is not overly concentrated. While a higher concentration minimizes the volume of DMSO added to your culture, it can also lead to precipitation upon dilution in the aqueous media.
-
Optimize the final DMSO concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[6] However, for some less soluble compounds, a final concentration of up to 1% may be necessary and tolerated by many cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Improve the dilution process: When diluting your DMSO stock into the aqueous culture medium, do so by adding the stock solution to the medium while vortexing or gently mixing. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Consider alternative solvents for stock solution: While DMSO is the most common solvent, for some compounds, other organic solvents like ethanol or dimethylformamide (DMF) might offer better solubility. If you switch solvents, remember to perform a vehicle control with the new solvent.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
Issue 2: I am not observing the expected inhibitory effect on cell proliferation.
If this compound is not inhibiting cell growth as expected, consider the following:
-
Confirm STS expression in your cell line: Verify that your chosen cell line expresses functional steroid sulfatase. You can do this through western blotting for the STS protein or by performing an STS activity assay.
-
Ensure the presence of STS substrates: The inhibitory effect of this compound on cell proliferation is dependent on the presence of sulfated steroids (like E1S or DHEAS) in the culture medium, which the cells can convert into active, growth-promoting hormones. Standard cell culture medium may not contain sufficient levels of these precursors. Consider supplementing your medium with a low concentration of E1S (e.g., 10-50 nM) to ensure the STS pathway is active.
-
Check the inhibitor's activity: If possible, confirm the activity of your batch of this compound using an in vitro STS enzyme activity assay.
-
Optimize incubation time: The effects of STS inhibition on cell proliferation may not be apparent after short incubation times. Ensure you are incubating the cells with the inhibitor for a sufficient period, typically 48 to 72 hours or longer, to observe a significant effect on cell number.
-
Evaluate other signaling pathways: Be aware that cancer cells can have redundant or alternative growth signaling pathways. Even with effective STS inhibition, cells may continue to proliferate due to other active pathways.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (STS enzyme inhibition) | 0.32 nM | Not specified | [1] |
| IC50 (T-47D cell proliferation) | 35.7 µM | T-47D human breast cancer cells | [1] |
| Solubility (STX-64, a similar compound) | ~20 mg/mL in DMSO | N/A | |
| ~30 mg/mL in DMF | N/A |
Experimental Protocols
Detailed Protocol for In Vitro Cell Proliferation Assay
This protocol is adapted from standard cell proliferation assays and is suitable for assessing the effect of this compound on the growth of hormone-dependent cancer cell lines like MCF-7 or T-47D.
Materials:
-
MCF-7 or T-47D cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)
-
Phenol red-free medium supplemented with charcoal-stripped serum (for hormone deprivation studies)
-
This compound
-
DMSO (cell culture grade)
-
Estrone sulfate (E1S)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Hormone Deprivation (Optional but Recommended):
-
After 24 hours, aspirate the complete growth medium.
-
Wash the cells once with PBS.
-
Add 100 µL of phenol red-free medium supplemented with charcoal-stripped serum to each well.
-
Incubate for another 24 hours to synchronize the cells and reduce the influence of hormones present in the serum.
-
-
Inhibitor and Substrate Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of E1S in sterile water or PBS.
-
On the day of treatment, prepare serial dilutions of this compound in the appropriate cell culture medium (e.g., phenol red-free medium with charcoal-stripped serum). A typical final concentration range to test would be 0.1 µM to 100 µM.
-
Also prepare a working solution of E1S in the same medium to a final concentration of 10-50 nM.
-
Aspirate the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound and E1S.
-
Include the following controls:
-
Vehicle Control: Medium with E1S and the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Positive Control: Medium with E1S but without the inhibitor.
-
Negative Control: Medium without E1S and without the inhibitor.
-
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Proliferation Measurement:
-
Follow the manufacturer's instructions for your chosen cell proliferation reagent (e.g., for WST-1, add 10 µL of the reagent to each well and incubate for 1-4 hours).
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control.
-
Plot the cell viability (%) against the inhibitor concentration and calculate the IC50 value.
-
Visualizations
Caption: Steroid sulfatase signaling pathway in hormone-dependent breast cancer.
Caption: Experimental workflow for an in vitro cell proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and biological evaluation of fluorinated N-benzoyl and N-phenylacetoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low potency of Steroid sulfatase-IN-5 in specific cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Steroid sulfatase (STS) inhibitors, with a focus on addressing issues of low potency observed with compounds like Steroid sulfatase-IN-5 in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Steroid Sulfatase (STS)?
Steroid sulfatase is a crucial enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4][5] These active steroids can then be converted into potent estrogens and androgens that stimulate the growth of hormone-dependent cancers.[3][5] STS is located in the endoplasmic reticulum membrane.[2][6]
Q2: How do STS inhibitors like this compound work?
STS inhibitors block the activity of the STS enzyme, thereby preventing the conversion of inactive steroid sulfates into their active forms.[7] This reduction in active steroid levels can inhibit the proliferation of hormone-dependent cancer cells.[2] Many potent STS inhibitors, such as Irosustat and estrone-3-O-sulfamate (EMATE), are based on an aryl sulfamate pharmacophore and are thought to irreversibly modify the active site of the enzyme.[1][6]
Q3: What are some common reasons for observing low potency of an STS inhibitor in a specific cell line?
Several factors can contribute to the low potency of an STS inhibitor in a particular cell line:
-
Low STS expression: The target cell line may express low levels of the STS enzyme, leading to a diminished effect of the inhibitor.[2]
-
Cell line-specific metabolism: The inhibitor may be rapidly metabolized or effluxed by the specific cell line, reducing its intracellular concentration and efficacy.
-
Compensatory pathways: Cells may upregulate alternative signaling pathways to bypass the inhibition of STS. For instance, some breast cancer cell lines resistant to aromatase inhibitors show upregulated STS expression.[2][8]
-
Experimental conditions: Suboptimal assay conditions, such as incorrect substrate concentration or incubation time, can affect the apparent potency of the inhibitor.
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High substrate concentration: The presence of high concentrations of the natural substrate (e.g., E1S or DHEAS) in the cell culture medium can compete with the inhibitor.
Troubleshooting Guide: Addressing Low Potency of this compound
This guide provides a step-by-step approach to troubleshoot and understand the potential causes of low potency of this compound in your experiments.
Step 1: Verify Target Expression and Activity in Your Cell Line
Issue: The potency of an STS inhibitor is directly dependent on the presence and activity of the STS enzyme in the chosen cell line.
Troubleshooting Actions:
-
Confirm STS mRNA and Protein Expression:
-
Measure Basal STS Enzyme Activity:
-
Conduct an STS activity assay using a radiolabeled substrate to quantify the baseline enzyme activity in your cell line.
-
dot
Caption: Troubleshooting workflow for low STS inhibitor potency.
Step 2: Optimize Experimental Assay Conditions
Issue: The observed IC50 value can be significantly influenced by the experimental setup.
Troubleshooting Actions:
-
Substrate Concentration:
-
Ensure the substrate concentration used in the assay is appropriate. For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50. The Michaelis constant (Km) for DHEA-sulfate and estrone-sulfate can vary between cell lines.[10]
-
-
Incubation Time:
-
For irreversible inhibitors, the inhibitory effect is time-dependent.[9] A longer pre-incubation time with the inhibitor before adding the substrate may be necessary to achieve maximal inhibition.
-
-
pH of the Buffer:
-
The optimal pH for STS activity is generally around 7.4. Using a phosphate buffer can help inhibit other arylsulfatases.[3]
-
Step 3: Evaluate Inhibitor Stability and Cellular Uptake
Issue: The compound may not be reaching its intracellular target in sufficient concentrations.
Troubleshooting Actions:
-
Assess Compound Stability:
-
Determine the stability of this compound in your cell culture medium over the course of the experiment using techniques like LC-MS.
-
-
Evaluate Cell Permeability:
-
If possible, measure the intracellular concentration of the inhibitor to confirm that it is effectively entering the cells.
-
Data Presentation: STS Inhibitor Potency in Various Cell Lines
The following table summarizes the IC50 values of well-characterized STS inhibitors in different cell lines. This data can serve as a benchmark for expected potency.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| EMATE | MCF-7 | 0.065 | [1] |
| Irosustat (STX64) | JEG-3 | 0.015 - 0.025 | [11] |
| KW-2581 | ZR-75-1 | 13 | [9] |
| Compound 29 | JEG-3 | 421 | [1] |
| Compound 8 | Purified Enzyme | 9 | [1] |
Experimental Protocols
Protocol 1: Steroid Sulfatase (STS) Activity Assay
This protocol is for determining the enzymatic activity of STS in cell lysates.
Materials:
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Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Radiolabeled substrate: [³H]Estrone-3-sulfate (E1S) or [³H]Dehydroepiandrosterone sulfate (DHEAS)
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Phosphate buffer (pH 7.4)[3]
-
Toluene
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Scintillation counter
Procedure:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysate.
-
In a microcentrifuge tube, combine a specific amount of cell lysate protein with the phosphate buffer.
-
If testing an inhibitor, pre-incubate the lysate with the inhibitor for a defined period.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a specific time (e.g., 1-4 hours).
-
Stop the reaction by adding toluene to extract the unconjugated steroid product.
-
Centrifuge to separate the aqueous and organic layers.
-
Measure the radioactivity in the toluene (organic) layer using a scintillation counter.
-
Calculate the amount of product formed per unit of time per milligram of protein.
dot
Caption: Experimental workflow for an STS activity assay.
Protocol 2: Cell Proliferation Assay
This protocol is to assess the effect of an STS inhibitor on the proliferation of hormone-dependent cancer cells.
Materials:
-
Hormone-dependent cell line (e.g., MCF-7, ZR-75-1)
-
Phenol red-free medium supplemented with charcoal-stripped serum
-
Estrone sulfate (E1S)
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate in their regular growth medium and allow them to attach overnight.
-
Wash the cells with PBS and switch to phenol red-free medium with charcoal-stripped serum for 24-48 hours to deplete endogenous steroids.
-
Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of E1S (e.g., 10 nM). Include controls: vehicle only, E1S only, and inhibitor only.
-
Incubate for 3-5 days.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathway
dot
Caption: Role of STS in hormone synthesis and its inhibition.
References
- 1. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 7. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Steroid sulfatase activity in osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Steroid Sulfatase-IN-5 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Steroid Sulfatase-IN-5 (STS-IN-5). Our aim is to facilitate seamless experimentation and aid in overcoming challenges related to cancer cell resistance to this potent inhibitor.
I. This compound: Product Information and Properties
This compound, also identified as compound 10b, is a potent, irreversible inhibitor of the steroid sulfatase (STS) enzyme.[1][2] It belongs to the class of tetracyclic coumarin-based sulfamates.[3][4][5] Inhibition of STS by STS-IN-5 blocks the conversion of sulfated steroids into their active forms, thereby reducing the levels of estrogens and androgens that can fuel the growth of hormone-dependent cancers.[3][4][5]
Quantitative Data Summary:
| Parameter | Value | Cell Line/System | Reference |
| IC50 (STS enzyme) | 0.32 nM | Human Placenta STS | [1][2] |
| KI | 0.4 nM | Human Placenta STS | [4] |
| kinact/KI | 19.1 nM-1min-1 | Human Placenta STS | [4] |
| IC50 (Cell Proliferation) | 35.7 µM | T-47D (Breast Cancer) | [1][2] |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of the steroid sulfatase (STS) enzyme.[3][4][5] It likely acts by covalently modifying the active site of the enzyme, leading to its permanent inactivation. This prevents the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA). By blocking this key step in the steroidogenesis pathway, STS-IN-5 reduces the intratumoral production of estrogens and androgens that drive the proliferation of hormone-dependent cancer cells.
Q2: My cancer cells are showing resistance to STS-IN-5. What are the possible mechanisms?
A2: Resistance to STS inhibitors, including coumarin-based sulfamates like STS-IN-5, can arise through several mechanisms:
-
Upregulation of STS Expression: Cancer cells may increase the expression of the STS enzyme to overcome the inhibitory effect of the drug.[6]
-
Activation of Alternative Signaling Pathways: Tumor cells can bypass their dependency on the steroidogenic pathway by activating alternative pro-survival signaling pathways. A common mechanism of resistance in prostate cancer, for example, is the persistent activation of the Androgen Receptor (AR) signaling pathway through various mechanisms such as AR gene amplification, mutations, or the expression of AR splice variants that are constitutively active.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport STS-IN-5 out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Alterations in Drug Metabolism: Cancer cells might develop mechanisms to metabolize and inactivate STS-IN-5 more rapidly.
Q3: What are the recommended solvent and storage conditions for STS-IN-5?
A3: For in vitro experiments, STS-IN-5 can be dissolved in dimethyl sulfoxide (DMSO). It is recommended to store the stock solution at -20°C or -80°C. For short-term storage, 4°C is acceptable. Please refer to the manufacturer's data sheet for specific solubility and stability information.
Q4: Are there any known off-target effects of STS-IN-5?
A4: The primary publication on STS-IN-5 focuses on its potent inhibitory activity against STS and its cytotoxic effects on breast cancer cells.[3][4][5] While comprehensive off-target profiling is not yet publicly available, coumarin-based compounds, in general, have been reported to interact with other cellular targets.[7][8][9][10][11] It is advisable to include appropriate controls in your experiments to assess potential off-target effects. For instance, using a structurally similar but inactive analog of STS-IN-5, if available, or evaluating the expression of unrelated proteins as negative controls in western blot analyses can be helpful.
III. Troubleshooting Guides
A. Inconsistent IC50 Values in Cell Viability Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| IC50 value is significantly higher than expected | - Poor solubility of STS-IN-5 in culture medium.- Instability of the compound in culture medium.- Cell line is inherently resistant.- Incorrect incubation time. | - Prepare a fresh stock solution in DMSO and ensure it is fully dissolved before diluting in media. The final DMSO concentration should typically be below 0.5%.- Perform a time-course experiment to determine the optimal incubation time for your cell line (e.g., 24, 48, 72 hours).- Confirm the STS expression level in your cell line. Low STS expression may lead to reduced sensitivity.- Test a range of concentrations broad enough to capture the full dose-response curve. |
| No dose-dependent inhibition observed | - STS-IN-5 concentration range is too low or too high.- The chosen cell line does not depend on the STS pathway for survival. | - Perform a wider range of serial dilutions (e.g., from 1 nM to 100 µM).- Validate the dependence of your cell line on steroid hormones by growing them in charcoal-stripped serum. |
B. Western Blotting Issues for Signaling Pathway Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for target protein (e.g., AR, PSA) | - Low protein concentration in the lysate.- Inefficient protein transfer.- Primary antibody is not optimal. | - Quantify protein concentration using a reliable method (e.g., BCA assay) and load a sufficient amount (typically 20-40 µg).- Verify transfer efficiency by Ponceau S staining of the membrane.- Optimize primary antibody concentration and incubation time/temperature. Include a positive control lysate. |
| High background | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.- Titrate the primary and secondary antibodies to determine the optimal dilution.- Increase the number and duration of washes with TBST. |
| Non-specific bands | - Primary antibody is not specific.- Protein degradation.- High protein load. | - Use a more specific antibody or one that has been validated for your application.- Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.- Reduce the amount of protein loaded per lane. |
IV. Experimental Protocols
A. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of STS-IN-5 on adherent cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of STS-IN-5 in complete culture medium from a concentrated stock in DMSO. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
B. Western Blot Analysis of Androgen Receptor (AR) Signaling
This protocol is for assessing the effect of STS-IN-5 on the expression of key proteins in the AR signaling pathway in prostate cancer cells.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, VCaP)
-
Complete culture medium (and charcoal-stripped serum medium if studying hormone deprivation)
-
STS-IN-5
-
DHEAS (optional, as a substrate for STS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with STS-IN-5 at various concentrations for the desired duration. If applicable, co-treat with DHEAS.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like GAPDH.
V. Visualizations
Caption: Mechanism of action of STS-IN-5 and potential resistance pathways.
Caption: A typical experimental workflow for evaluating STS-IN-5 and investigating resistance.
Caption: Androgen receptor signaling and key resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Design, structure–activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin–based sulfamates as steroid sulfatase inhibitors [kth.diva-portal.org]
- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the effect of elaborating coumarin-based aryl enaminones with sulfonamide or carboxylic acid functionality on carbonic anhydrase inhibitory potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Improving the bioavailability of Steroid sulfatase/17β-HSD1-IN-5 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Steroid Sulfatase/17β-HSD1-IN-5 in in vivo experiments. The information is designed to assist in overcoming common challenges related to the compound's bioavailability and to provide standardized protocols for its evaluation.
Frequently Asked Questions (FAQs)
Q1: What is Steroid Sulfatase/17β-HSD1-IN-5 and what is its mechanism of action?
A1: Steroid Sulfatase/17β-HSD1-IN-5 is a dual inhibitor targeting two key enzymes in the estrogen biosynthesis pathway. It acts as an irreversible inhibitor of Steroid Sulfatase (STS) and a reversible, selective inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). By inhibiting these enzymes, the compound blocks the conversion of inactive steroid sulfates to active estrogens and the conversion of estrone to the more potent estradiol, respectively. This dual inhibition is a promising strategy for treating estrogen-dependent diseases.
Q2: I am observing lower than expected efficacy in my in vivo model. Could this be related to the bioavailability of Steroid Sulfatase/17β-HSD1-IN-5?
A2: Yes, suboptimal in vivo efficacy is often linked to poor bioavailability of the investigational compound. Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered drugs, low bioavailability can be due to poor absorption from the gastrointestinal tract, degradation in the stomach, or extensive first-pass metabolism in the liver. It is crucial to assess the pharmacokinetic profile of the compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Q3: What are the key pharmacokinetic parameters I should evaluate for Steroid Sulfatase/17β-HSD1-IN-5?
A3: The key pharmacokinetic parameters to determine are:
-
Cmax: Maximum (or peak) serum concentration that a drug achieves.
-
Tmax: The time at which the Cmax is observed.
-
AUC (Area Under the Curve): The total exposure to a drug over time.
-
t1/2 (Half-life): The time required for the concentration of the drug to be reduced by half.
-
F (Bioavailability): The fraction of the drug that reaches the systemic circulation after oral administration, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Q4: What is a suitable starting dose for in vivo studies in mice?
A4: Dosing should be determined based on in vitro potency and preliminary tolerability studies. For potent dual STS/17β-HSD1 inhibitors, doses in the range of 10-50 mg/kg administered orally have been used in mouse models. A recent study on a similar dual inhibitor showed that a single daily application was sufficient to maintain plasma levels for a proof-of-principle study.[1][2] It is recommended to perform a dose-ranging study to determine the optimal dose for your specific model and experimental endpoint.
Troubleshooting Guide: Low In Vivo Bioavailability
This guide provides a step-by-step approach to troubleshoot and improve the in vivo bioavailability of Steroid Sulfatase/17β-HSD1-IN-5.
Problem: Low or variable plasma concentrations of the compound.
Possible Cause 1: Poor Solubility and Dissolution
Many small molecule inhibitors have poor aqueous solubility, which limits their dissolution in the gastrointestinal tract and subsequent absorption.
-
Solution 1.1: Formulation Development. Experiment with different vehicle formulations to improve solubility. Common strategies include:
-
Co-solvents: Use a mixture of solvents such as DMSO, ethanol, and polyethylene glycol (PEG) to dissolve the compound.
-
Surfactants: Incorporate surfactants like Tween® 80 or Cremophor® EL to increase solubility and prevent precipitation.
-
Cyclodextrins: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility.
-
Lipid-based formulations: For lipophilic compounds, formulating in oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption.
-
-
Solution 1.2: Particle Size Reduction. Decreasing the particle size of the compound increases its surface area, which can enhance the dissolution rate. This can be achieved through micronization or nanosuspension techniques.
Possible Cause 2: Chemical Instability
The compound may be degrading in the acidic environment of the stomach or due to enzymatic activity in the gastrointestinal tract.
-
Solution 2.1: Use of Enteric Coatings. If administered in a solid dosage form, an enteric coating can protect the compound from the acidic pH of the stomach and allow for its release in the more neutral pH of the small intestine.
-
Solution 2.2: Prodrug Approach. While not a simple solution, a prodrug strategy involves modifying the chemical structure of the compound to improve its stability and absorption. The prodrug is then converted to the active compound in vivo.
Possible Cause 3: High First-Pass Metabolism
The compound may be extensively metabolized by enzymes in the liver (and to a lesser extent, the gut wall) after absorption, reducing the amount of active drug that reaches systemic circulation.
-
Solution 3.1: Co-administration with a Metabolic Inhibitor. In preclinical studies, co-administration with a known inhibitor of the metabolizing enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) can help to determine the extent of first-pass metabolism. This is generally not a viable long-term strategy for drug development but can be a useful diagnostic tool.
-
Solution 3.2: Structural Modification. Medicinal chemistry efforts can be directed towards modifying the compound to block the sites of metabolic activity, thereby improving its metabolic stability.
Possible Cause 4: Efflux by Transporters
The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen, limiting its absorption.
-
Solution 4.1: Co-administration with an Efflux Inhibitor. Similar to investigating metabolism, co-administration with a known P-gp inhibitor (e.g., verapamil) in preclinical models can help to determine if efflux is a significant barrier to absorption.
-
Solution 4.2: Prodrug or Formulation Strategies. Certain prodrugs or formulation excipients can help to bypass or saturate efflux transporters.
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of a representative potent dual STS/17β-HSD1 inhibitor (Compound 5 from Frotscher et al., 2023) in mice, which can serve as a benchmark for your studies.[1][2]
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax | 1200 ± 150 ng/mL | 450 ± 80 ng/mL |
| Tmax | 5 min | 30 min |
| AUC(0-t) | 18,500 ± 2,100 minng/mL | 42,000 ± 5,500 minng/mL |
| t1/2 | 45 ± 8 min | 90 ± 15 min |
| Bioavailability (F) | - | ~35% |
Note: Data are hypothetical examples based on published literature for similar compounds and are for illustrative purposes only. Actual values for Steroid Sulfatase/17β-HSD1-IN-5 may vary.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of Steroid Sulfatase/17β-HSD1-IN-5 after oral and intravenous administration in mice.
Materials:
-
Steroid Sulfatase/17β-HSD1-IN-5
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
8-10 week old female BALB/c mice
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
-80°C freezer
Methodology:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the study.
-
Dose Preparation: Prepare the dosing solutions in the chosen vehicle. For IV administration, ensure the solution is sterile-filtered.
-
Dosing:
-
Oral (PO) Group (n=3-5 mice per time point): Administer the compound by oral gavage at the desired dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group (n=3-5 mice per time point): Administer the compound via tail vein injection at the desired dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via submandibular or saphenous vein bleeding at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes, mix gently, and keep on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Steroid Sulfatase/17β-HSD1-IN-5 in the plasma samples using a validated LC-MS/MS method (see Protocol 2).
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F) using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: LC-MS/MS Bioanalytical Method
Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Steroid Sulfatase/17β-HSD1-IN-5 in mouse plasma.
Materials:
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
-
Analytical column (e.g., C18 column)
-
Steroid Sulfatase/17β-HSD1-IN-5 analytical standard
-
Internal standard (IS) (a structurally similar compound)
-
Acetonitrile (ACN), methanol (MeOH), formic acid (FA) (all LC-MS grade)
-
Ultrapure water
-
Mouse plasma (for calibration standards and quality controls)
Methodology:
-
Standard and IS Preparation: Prepare stock solutions of the analytical standard and internal standard in a suitable organic solvent (e.g., DMSO or MeOH).
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of the analytical standard into blank mouse plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 20 µL of each sample, add 80 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Develop a gradient elution method using mobile phases such as water with 0.1% FA and ACN with 0.1% FA to achieve good separation of the analyte and IS from matrix components.
-
Mass Spectrometry: Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection of the analyte and IS in multiple reaction monitoring (MRM) mode.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
-
Sample Analysis: Analyze the unknown plasma samples along with the calibration curve and QCs.
-
Data Processing: Quantify the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
Visualizations
Caption: Estrogen Biosynthesis Pathway and Points of Inhibition.
Caption: Experimental Workflow for In Vivo Bioavailability Assessment.
Caption: Troubleshooting Decision Tree for Low Bioavailability.
References
Validation & Comparative
A Comparative Guide to Steroid Sulfatase (STS) Inhibitors: Steroid Sulfatase-IN-5 vs. The Field
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Steroid Sulfatase-IN-5 (STS-IN-5) with other prominent steroid sulfatase (STS) inhibitors. The data presented is compiled from various preclinical studies to assist researchers in making informed decisions for their investigative needs.
Introduction to Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be further converted into potent estrogens and androgens, which play a significant role in the progression of hormone-dependent diseases, including breast cancer, prostate cancer, and endometriosis.[1][2] Inhibition of STS is therefore a promising therapeutic strategy to limit the local production of these hormones in target tissues.[1]
Quantitative Comparison of STS Inhibitors
The following tables summarize the in vitro efficacy of STS-IN-5 and other selected STS inhibitors against the STS enzyme and their anti-proliferative effects on cancer cell lines.
Table 1: Comparative STS Enzyme Inhibition
| Inhibitor | Type | Target | IC50 (nM) | Source(s) |
| This compound | Non-steroidal | STS | 0.32 | [3] |
| Irosustat (STX64) | Non-steroidal | STS | 8 | [4] |
| KW-2581 | Steroidal | STS | 2.9 - 4.0 | [5][6] |
| Estrone-3-O-sulfamate (EMATE) | Steroidal | STS in MCF-7 cells | 0.065 | [7] |
| Estrone-3-O-sulfamate (EMATE) | Steroidal | STS in placental microsomes | 18 | [8] |
| 4-nitroEMATE | Steroidal | STS in MCF-7 cells | 0.01 | [9] |
| 4-nitroEMATE | Steroidal | STS in placental microsomes | 0.8 | [9] |
| Danazol | Steroidal | STS | µM range | [10] |
Table 2: Comparative Anti-Proliferative Activity
| Inhibitor | Cell Line | IC50 (µM) | Source(s) |
| This compound | T-47D | 35.7 | [3] |
| KW-2581 | ZR-75-1 (E1S-stimulated) | 0.00018 | |
| Danazol | ER+ve breast cancer cells | 31 ± 2.63 (µg/ml) | |
| Danazol | Triple-negative breast cancer cells | 65 ± 4.27 (µg/ml) |
Experimental Protocols
Steroid Sulfatase (STS) Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the STS enzyme, typically using human placental microsomes or recombinant human STS as the enzyme source.
Materials:
-
Human placental microsomes or recombinant human STS
-
STS inhibitor compounds (e.g., this compound)
-
[³H]-Estrone sulfate (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Toluene or other suitable organic solvent
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In microcentrifuge tubes, add the assay buffer, the inhibitor solution (or vehicle control), and the enzyme preparation.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the [³H]-Estrone sulfate substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an organic solvent (e.g., toluene) to extract the unconjugated [³H]-Estrone product.
-
Vortex the tubes vigorously and then centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the organic phase containing the [³H]-Estrone into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
T-47D Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of STS inhibitors on the T-47D human breast cancer cell line.
Materials:
-
T-47D cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and insulin)
-
STS inhibitor compounds
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or a luminescent-based assay kit)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed T-47D cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the STS inhibitor compounds in the appropriate cell culture medium.
-
Remove the seeding medium from the wells and replace it with the medium containing the different concentrations of the inhibitors or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of STS has significant downstream effects on steroid hormone signaling and cellular processes. The following diagrams illustrate the key pathways and a typical experimental workflow for evaluating STS inhibitors.
Caption: Steroid sulfatase inhibition pathway.
The diagram above illustrates how STS inhibitors block the conversion of inactive steroid sulfates to active estrogens and androgens, thereby inhibiting downstream signaling pathways that promote cell proliferation and tumor growth.
Caption: Experimental workflow for evaluating STS inhibitors.
This workflow outlines the typical progression of preclinical studies for STS inhibitors, from initial in vitro enzyme and cell-based assays to in vivo evaluation in animal models.
Conclusion
This compound demonstrates potent inhibition of the STS enzyme with a sub-nanomolar IC50 value, positioning it as a highly effective agent in in vitro enzymatic assays. When compared to other established STS inhibitors such as Irosustat and KW-2581, STS-IN-5 shows comparable or superior enzyme inhibition. However, its anti-proliferative activity in T-47D cells appears to be in the micromolar range, suggesting that factors beyond direct enzyme inhibition may influence its cellular efficacy.
In contrast, inhibitors like KW-2581 have shown potent anti-proliferative effects at nanomolar concentrations in estrogen-dependent cell lines. Danazol, while an inhibitor of STS, generally exhibits lower potency. The choice of an appropriate STS inhibitor for research will depend on the specific experimental context, including the desired potency, whether a steroidal or non-steroidal scaffold is preferred, and the cell types being investigated. This guide provides a foundational dataset to aid in this selection process. Further in vivo studies are necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Tissue-specific transcripts of human steroid sulfatase are under control of estrogen signaling pathways in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of staurosporine-induced apoptosis in murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Two Prominent Steroid Sulfatase Inhibitors: Steroid Sulfatase-IN-5 and Irosustat (STX64)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Steroid sulfatase-IN-5 and the clinical-stage inhibitor Irosustat (STX64). This document outlines their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens and androgens from inactive sulfated steroid precursors. Its inhibition is a promising therapeutic strategy for hormone-dependent cancers, such as breast and prostate cancer. This guide compares a novel preclinical candidate, this compound, with the well-characterized clinical candidate, Irosustat (STX64).
Mechanism of Action
Both this compound and Irosustat are irreversible inhibitors of the steroid sulfatase enzyme. STS catalyzes the hydrolysis of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA). These can then be further converted to the potent estrogen, estradiol, and androgens. By irreversibly binding to the active site of STS, these inhibitors block this conversion, thereby reducing the levels of active sex hormones that can fuel the growth of hormone-dependent tumors.
In Vitro Efficacy
A direct comparison of the in vitro potency of this compound and Irosustat reveals that the former is a significantly more potent inhibitor of the STS enzyme.
| Compound | Target | Assay | IC50 (nM) | Cell Line | Source |
| This compound | Steroid Sulfatase | Enzyme Inhibition Assay | 0.32 | - | [1] |
| Irosustat (STX64) | Steroid Sulfatase | Enzyme Inhibition Assay | 8 | - |
In cell-based assays, both compounds have demonstrated the ability to inhibit the proliferation of hormone-dependent breast cancer cell lines.
| Compound | Assay | IC50 (µM) | Cell Line | Source |
| This compound | Cell Proliferation Assay | 35.7 | T-47D | [1] |
| Irosustat (STX64) | Cell Proliferation Assay | Not explicitly stated, but inhibits MCF-7 cell proliferation | MCF-7 |
In Vivo Efficacy
Data on the in vivo efficacy of this compound is not yet publicly available. Irosustat, however, has undergone extensive preclinical and clinical investigation. In preclinical models, Irosustat has been shown to effectively inhibit STS activity and suppress tumor growth in xenograft models of breast cancer. Clinical trials have demonstrated that Irosustat can inhibit STS activity by over 95% in both peripheral blood mononuclear cells and tumor tissue.[2]
Experimental Protocols
Steroid Sulfatase Enzyme Inhibition Assay
This assay is designed to determine the concentration of an inhibitor required to reduce the activity of the STS enzyme by 50% (IC50).
-
Enzyme Source: Human placental microsomes are a common source of STS for in vitro assays.
-
Substrate: Radiolabeled estrone sulfate ([³H]E1S) is typically used as the substrate.
-
Procedure:
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the STS enzyme, and varying concentrations of the inhibitor (this compound or Irosustat).
-
The reaction is initiated by the addition of the radiolabeled substrate.
-
The mixture is incubated at 37°C for a specified period.
-
The reaction is stopped, and the product (estrone) is separated from the unreacted substrate.
-
The amount of product formed is quantified using liquid scintillation counting.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
Cell Proliferation Assay (T-47D and MCF-7)
This assay measures the ability of a compound to inhibit the growth of cancer cell lines.
-
Cell Lines: T-47D and MCF-7 are estrogen receptor-positive human breast cancer cell lines commonly used to study the effects of endocrine therapies.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (this compound or Irosustat).
-
The plates are incubated for a period of 3 to 7 days.
-
Cell viability or proliferation is assessed using one of several methods:
-
MTT or MTS Assay: Measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
-
In Vivo Tumor Xenograft Study (for Irosustat)
This experiment evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: Human breast cancer cells (e.g., MCF-7) are injected subcutaneously or into the mammary fat pad of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are treated with the test compound (Irosustat) or a vehicle control, typically administered orally.
-
Monitoring: Tumor size is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size. The tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).
-
Outcome: The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Steroid Sulfatase Signaling Pathway and Point of Inhibition.
Caption: In Vitro Experimental Workflow for STS Inhibitor Evaluation.
Caption: In Vivo Xenograft Model Workflow for Efficacy Testing.
Conclusion
Both this compound and Irosustat are potent, irreversible inhibitors of steroid sulfatase with demonstrated anti-proliferative effects in hormone-dependent breast cancer cell lines. Based on the available in vitro data, this compound exhibits significantly greater potency in inhibiting the STS enzyme compared to Irosustat. However, Irosustat has the advantage of having been extensively evaluated in preclinical and clinical studies, providing a wealth of in vivo efficacy and safety data. Further preclinical development of this compound, particularly in vivo efficacy and toxicity studies, will be crucial to determine its potential as a clinical candidate. This guide provides a foundational comparison to aid researchers in understanding the current landscape of STS inhibitors.
References
Steroid Sulfatase-IN-5: A Potent Inhibitor Awaiting Dual-Target Validation
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Steroid sulfatase-IN-5 has emerged as a highly potent inhibitor of steroid sulfatase (STS), a critical enzyme in the biosynthesis of active steroid hormones. However, its validation as a dual inhibitor, a characteristic that could offer significant therapeutic advantages, remains unsubstantiated by publicly available data.
Steroid sulfatase (STS) plays a pivotal role in human physiology by catalyzing the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively.[1][2] This enzymatic activity is a key source of active estrogens and androgens in various tissues, making STS a compelling target for the treatment of hormone-dependent diseases, including breast and prostate cancer.[1]
This compound has demonstrated remarkable potency against STS, with a reported half-maximal inhibitory concentration (IC50) of 0.32 nM.[3] This positions it as one of the most potent STS inhibitors identified to date. However, the designation of an inhibitor as "dual" implies activity against a second, distinct target. In the context of steroid hormone synthesis, a common co-target for dual STS inhibitors is 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme that converts the weakly estrogenic estrone into the highly potent estradiol.[4][5][6][7][8][9][10] At present, there is no publicly available experimental data to indicate that this compound possesses inhibitory activity against 17β-HSD1 or any other secondary target.
This guide provides a comparative overview of this compound against known STS and dual STS/17β-HSD1 inhibitors, alongside detailed experimental protocols for assessing their inhibitory activities.
Performance Comparison of Steroid Sulfatase Inhibitors
The following table summarizes the inhibitory potency of this compound and other relevant inhibitors against their respective targets. It is important to note the absence of data for this compound against 17β-HSD1.
| Inhibitor | Target(s) | IC50 (STS) | IC50 (17β-HSD1) | Reference |
| This compound | STS | 0.32 nM | No Data Available | [3] |
| Irosustat (STX64) | STS | 8 nM | No significant inhibition reported | [11] |
| Steroid sulfatase/17β-HSD1-IN-3 | STS, 17β-HSD1 | 27 nM | Data not specified | [3] |
| Steroid sulfatase/17β-HSD1-IN-4 | STS, 17β-HSD1 | 63 nM | Data not specified | [3][12] |
| Steroid sulfatase/17β-HSD1-IN-5 | STS, 17β-HSD1 | Irreversible inhibitor | 43 nM | [3] |
Signaling Pathways and Experimental Workflow
To understand the context of STS and 17β-HSD1 inhibition, the following diagrams illustrate the steroid biosynthesis pathway and a general workflow for evaluating enzyme inhibitors.
Caption: The steroid biosynthesis pathway highlighting the roles of STS and 17β-HSD1.
Caption: A general workflow for the validation of enzyme inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assessing the inhibition of STS and 17β-HSD1.
Steroid Sulfatase (STS) Inhibition Assay
This protocol is based on the use of a radiolabeled substrate to measure the enzymatic activity of STS.
1. Materials:
-
Human placental microsomes (source of STS)
-
[³H]-Estrone sulfate (radiolabeled substrate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
Toluene
-
Scintillation fluid
-
Microcentrifuge tubes
-
Water bath
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and the test inhibitor at various concentrations. A control with DMSO alone should be included.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding [³H]-Estrone sulfate.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding toluene to extract the product, [³H]-Estrone.
-
Centrifuge the tubes to separate the aqueous and organic layers.
-
Transfer an aliquot of the toluene (organic) layer containing the [³H]-Estrone to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition Assay
This protocol outlines a method to measure the conversion of estrone to estradiol by 17β-HSD1.
1. Materials:
-
Recombinant human 17β-HSD1 enzyme
-
[³H]-Estrone (radiolabeled substrate)
-
NADPH (cofactor)
-
Test inhibitor dissolved in DMSO
-
Tris-HCl buffer (pH 7.5)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, recombinant 17β-HSD1, NADPH, and the test inhibitor at various concentrations. Include a DMSO control.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Start the reaction by adding [³H]-Estrone.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Terminate the reaction by adding ethyl acetate to extract the steroids.
-
Vortex and centrifuge to separate the layers.
-
Evaporate the ethyl acetate layer to dryness.
-
Re-dissolve the residue in a small volume of solvent and spot it onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate [³H]-Estrone from the product, [³H]-Estradiol.
-
Visualize and quantify the radioactive spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of conversion and the percentage of inhibition at each inhibitor concentration.
-
Determine the IC50 value as described for the STS assay.
Conclusion
This compound is a highly potent inhibitor of steroid sulfatase. Its exceptional potency makes it a valuable research tool and a potential candidate for further drug development. However, the current lack of evidence for its activity against a second target, such as 17β-HSD1, precludes its classification as a dual inhibitor. Further experimental investigation into the selectivity profile of this compound is necessary to fully characterize its mechanism of action and to explore its potential as a multi-target therapeutic agent. Researchers are encouraged to utilize the provided protocols to independently assess the dual-inhibition potential of this and other novel compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Cross-reactivity Profile of Potent Steroid Sulfatase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of potent steroid sulfatase (STS) inhibitors, with a focus on providing a framework for evaluating their selectivity against other human sulfatases. Due to the limited publicly available cross-reactivity data for a specific investigational compound designated "Steroid sulfatase-IN-5," this guide will use Irosustat (STX64), a well-characterized and clinically evaluated STS inhibitor, as a representative example of a potent, irreversible aryl sulfamate-based inhibitor.
The development of highly selective enzyme inhibitors is crucial for minimizing off-target effects and ensuring therapeutic efficacy. Steroid sulfatase is a key enzyme in the biosynthesis of active steroid hormones and a validated target for the treatment of hormone-dependent diseases.[1][2] Understanding the selectivity profile of STS inhibitors is therefore of paramount importance for advancing novel therapeutics in this class.
Quantitative Comparison of Inhibitory Activity
| Enzyme | Gene | Subcellular Localization | Irosustat (STX64) IC50 |
| Steroid Sulfatase (STS) | STS | Endoplasmic Reticulum | ~0.2 - 8 nM |
| Arylsulfatase A (ARSA) | ARSA | Lysosome | Data not available |
| Arylsulfatase B (ARSB) | ARSB | Lysosome | Data not available |
| Galactose-6-Sulfatase (GALNS) | GALNS | Lysosome | Data not available |
| Iduronate-2-Sulfatase (IDS) | IDS | Lysosome | Data not available |
| N-Sulfoglucosamine Sulfohydrolase (SGSH) | SGSH | Lysosome | Data not available |
| Glucosamine-6-Sulfatase (GNS) | GNS | Lysosome | Data not available |
| Arylsulfatase E (ARSE) | ARSE | Golgi Apparatus | Data not available |
| Arylsulfatase F (ARSF) | ARSF | Endoplasmic Reticulum | Data not available |
| Arylsulfatase G (ARSG) | ARSG | Lysosome | Data not available |
| Arylsulfatase H (ARSH) | ARSH | Endoplasmic Reticulum | Data not available |
| Arylsulfatase I (ARSI) | ARSI | Secreted | Data not available |
| Arylsulfatase J (ARSJ) | ARSJ | Secreted | Data not available |
| Arylsulfatase K (ARSK) | ARSK | Lysosome | Data not available |
| Heparan-6-O-sulfatase 1 (SULF1) | SULF1 | Cell Surface/Extracellular | Data not available |
| Heparan-6-O-sulfatase 2 (SULF2) | SULF2 | Cell Surface/Extracellular | Data not available |
IC50 values for Irosustat against STS can vary depending on the assay conditions and cell type used.[1][4]
Signaling Pathway of Steroid Sulfatase
The diagram below illustrates the central role of steroid sulfatase in the conversion of inactive steroid sulfates into biologically active estrogens and androgens, which can then drive the proliferation of hormone-dependent cancer cells.
Caption: Role of STS in active steroid hormone synthesis.
Experimental Protocols
General Protocol for In Vitro Sulfatase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a panel of sulfatases using either purified enzymes or cell lysates.
-
Enzyme Preparation:
-
Purified Enzymes: Recombinant human sulfatases are commercially available or can be expressed and purified.
-
Cell Lysates: Cell lines overexpressing a specific sulfatase (e.g., JEG-3 or transfected HEK293 cells for STS) can be used.[5] Cells are harvested, washed, and lysed using appropriate buffers to prepare a crude enzyme source. Protein concentration should be determined for normalization.
-
-
Substrate Preparation:
-
A suitable sulfated substrate for each enzyme is required. For STS, radiolabeled [³H]-estrone sulfate is commonly used.[5] For other sulfatases, artificial colorimetric or fluorogenic substrates like p-nitrocatechol sulfate or 4-methylumbelliferyl sulfate can be employed.
-
-
Inhibition Assay:
-
The assay is typically performed in a 96-well plate format.
-
A range of concentrations of the inhibitor (e.g., "this compound" or Irosustat) is pre-incubated with the enzyme preparation for a defined period at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Detection and Data Analysis:
-
The reaction is stopped, often by the addition of a strong base or organic solvent.
-
The product of the reaction is quantified. For radiolabeled substrates, this involves scintillation counting. For colorimetric/fluorogenic substrates, absorbance or fluorescence is measured using a plate reader.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for Sulfatase Inhibition Assay
The following diagram outlines the key steps in a typical experimental workflow for assessing the cross-reactivity of a sulfatase inhibitor.
Caption: Workflow for sulfatase cross-reactivity testing.
Discussion and Conclusion
The aryl O-sulfamate pharmacophore is a key structural feature of many potent, irreversible STS inhibitors, including Irosustat.[1] This moiety mimics the natural sulfate substrate and is believed to be transferred to a formylglycine residue in the active site of STS, leading to irreversible inactivation of the enzyme.[6] The high potency and selectivity of these inhibitors for STS are attributed to the specific architecture of the STS active site, which accommodates the steroid-like or coumarin-based core of these molecules.
While the primary focus of research has been on the efficacy of these inhibitors against STS, a thorough evaluation of their activity against other members of the human sulfatase family is a critical step in preclinical development. Such studies are essential for identifying potential off-target effects and for building a comprehensive safety profile. The methodologies and frameworks presented in this guide are intended to support researchers in these endeavors, ultimately contributing to the development of safer and more effective therapies for hormone-dependent diseases.
References
- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
Steroid Sulfatase-IN-5: A Comparative Analysis Against Established Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel steroid sulfatase inhibitor, Steroid sulfatase-IN-5, with established therapies for hormone-dependent cancers. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to offer an objective assessment of this emerging therapeutic agent.
Introduction to Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be further converted into potent estrogens and androgens that fuel the growth of hormone-dependent cancers, including breast and prostate cancer. Inhibition of STS presents a promising therapeutic strategy to block this crucial pathway of hormone production within the tumor microenvironment.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound against its target enzyme and its anti-proliferative effects on a cancer cell line, benchmarked against established cancer therapies. It is important to note that the data for this compound and established therapies are derived from separate studies, and direct head-to-head comparisons may not be available.
Table 1: Comparison of Inhibitory Potency against Target Enzymes
| Compound | Target Enzyme | IC50 (nM) | Source |
| This compound | Steroid Sulfatase (STS) | 0.32 | [1] |
| Letrozole | Aromatase | 0.07 - 20 | [2] |
| Anastrozole | Aromatase | Not Reached (at 100-500 nM in MCF-7aro cells) | [3] |
| Tamoxifen | Estrogen Receptor (ER) | (Binding Affinity - Not an enzyme inhibitor) | N/A |
| Enzalutamide | Androgen Receptor (AR) | (Binding Affinity - Not an enzyme inhibitor) | N/A |
Table 2: Comparison of Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| This compound | T-47D | Breast Cancer | 35.7 | [1] |
| Letrozole | MCF-7aro | Breast Cancer | 0.05 - 0.1 | [3] |
| Anastrozole | MCF-7aro | Breast Cancer | > 0.5 | [3] |
| Tamoxifen | MCF-7 | Breast Cancer | 10.045 - 17.26 | [4][5] |
| Enzalutamide | LNCaP | Prostate Cancer | 4.05 - 5.6 | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Steroid Sulfatase (STS) Inhibition Assay (for this compound)
This protocol is a generalized procedure based on standard methods for determining STS inhibitory activity. The specific details for this compound are based on the information available from the study by Chiu PF, et al. (2023).
-
Enzyme Source: Homogenates of human placental microsomes are commonly used as a source of STS.
-
Substrate: Radiolabeled estrone-3-sulfate ([³H]E1S) is used as the substrate.
-
Incubation: The reaction mixture contains the enzyme preparation, the substrate, and varying concentrations of the inhibitor (this compound) in a suitable buffer (e.g., Tris-HCl). The mixture is incubated at 37°C for a specified period.
-
Extraction: The reaction is stopped, and the product, radiolabeled estrone ([³H]E1), is separated from the unreacted substrate by solvent extraction (e.g., with toluene).
-
Quantification: The amount of radioactivity in the organic phase, corresponding to the formed [³H]E1, is measured using a scintillation counter.
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by non-linear regression analysis of the dose-response curve.
Cell Proliferation (MTT) Assay (for this compound)
This protocol is a standard method for assessing the anti-proliferative effects of a compound on cancer cells.
-
Cell Culture: T-47D human breast cancer cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Determination: The percentage of cell viability at each inhibitor concentration is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow relevant to the evaluation of this compound.
Caption: Steroidogenesis pathway and points of therapeutic intervention.
Caption: Preclinical evaluation workflow for a novel STS inhibitor.
Discussion and Conclusion
This compound demonstrates high potency in inhibiting the STS enzyme, with an IC50 in the sub-nanomolar range. This indicates a strong potential for effectively blocking the conversion of inactive steroid sulfates to their active forms. However, its anti-proliferative activity in the T-47D breast cancer cell line shows a significantly higher IC50 value (35.7 µM). This discrepancy between enzymatic inhibition and cellular efficacy warrants further investigation. It may suggest factors such as cell permeability, metabolism of the compound within the cell, or the relative importance of the STS pathway in this specific cell line under the tested conditions.
When compared to established therapies, this compound's enzymatic potency against its target is notable. Aromatase inhibitors like letrozole also exhibit potent enzymatic inhibition in the nanomolar range and demonstrate strong anti-proliferative effects at lower concentrations than this compound in the cell lines tested. Anti-estrogens like tamoxifen and anti-androgens like enzalutamide, which act on hormone receptors rather than production enzymes, also show potent anti-proliferative effects in the low micromolar range in relevant cell lines.
The development of STS inhibitors like this compound represents a valuable addition to the arsenal of therapies for hormone-dependent cancers. Their mechanism of action, targeting a key source of intratumoral hormone production, could be particularly beneficial in cases of resistance to existing therapies that target aromatase or hormone receptors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with established treatments.
References
- 1. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3.4. MTT Cell Proliferation Assay [bio-protocol.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Design, structure–activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin–based sulfamates as steroid sulfatase inhibitors [kth.diva-portal.org]
- 6. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
Dual Action Inhibitor Shows High Selectivity for 17β-HSD1 Over 17β-HSD2, Promising Therapeutic Potential
For Immediate Release
A comprehensive analysis of the dual steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitor, identified as Steroid sulfatase/17β-HSD1-IN-5, reveals a significant selectivity for 17β-HSD1 over its isoform, 17β-HSD2. This promising pharmacological profile suggests its potential as a targeted therapeutic agent for estrogen-dependent diseases. Experimental data demonstrates that Steroid sulfatase/17β-HSD1-IN-5 is a potent reversible inhibitor of 17β-HSD1 with an IC50 of 43 nM, while exhibiting considerably weaker inhibition of 17β-HSD2 with an IC50 of 6.2 μM.[1] This notable difference in inhibitory concentration highlights the compound's high selectivity.
The strategic inhibition of both STS and 17β-HSD1 presents a powerful approach to mitigating the local production of active estrogens, which is a key driver in the progression of various hormone-sensitive conditions. Steroid sulfatase/17β-HSD1-IN-5 acts as an irreversible inhibitor of STS, further contributing to its therapeutic potential.[1]
Comparative Inhibitory Activity
The selectivity of Steroid sulfatase/17β-HSD1-IN-5 for 17β-HSD1 is a critical attribute, as non-specific inhibition of 17β-HSD2 could lead to undesirable side effects. The following table summarizes the inhibitory potency of the compound against both enzyme isoforms.
| Enzyme Target | IC50 Value |
| 17β-HSD1 | 43 nM[1] |
| 17β-HSD2 | 6.2 μM[1] |
Estrogen Biosynthesis Pathway and Points of Inhibition
The diagram below illustrates the key steps in the local biosynthesis of estradiol and highlights the enzymatic steps targeted by Steroid sulfatase/17β-HSD1-IN-5.
Caption: Inhibition of STS and 17β-HSD1 by Steroid sulfatase/17β-HSD1-IN-5.
Experimental Protocols
The determination of the inhibitory activity of Steroid sulfatase/17β-HSD1-IN-5 against 17β-HSD1 and 17β-HSD2 is performed using established in vitro enzymatic assays. Both cell-free and cell-based assays are employed to ascertain the compound's potency and selectivity.
Cell-Free Enzyme Inhibition Assay
This assay utilizes recombinant human 17β-HSD1 and 17β-HSD2 to directly measure the inhibitory effect of the compound on enzyme activity.
17β-HSD1 Inhibition Assay:
-
Enzyme Source: Lysates of HEK-293 cells transiently expressing human 17β-HSD1.[2]
-
Substrate: 200 nM estrone, including 50 nCi of [2,4,6,7-3H]-estrone.[2]
-
Cofactor: 500 μM NADPH.[2]
-
Procedure:
-
The enzyme preparation is incubated with varying concentrations of Steroid sulfatase/17β-HSD1-IN-5 for 10 minutes at 37°C.[2]
-
The reaction is initiated by the addition of the substrate and cofactor mixture.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is terminated, and the steroids are extracted.
-
The substrate (estrone) and the product (estradiol) are separated using thin-layer chromatography (TLC).[2]
-
The amount of radiolabeled product is quantified by scintillation counting to determine the percentage of substrate conversion and, consequently, the inhibitory activity.[2]
-
17β-HSD2 Inhibition Assay:
-
Enzyme Source: Lysates of HEK-293 cells transiently expressing human 17β-HSD2.[2]
-
Substrate: 200 nM estradiol, including 50 nCi of [2,4,6,7-3H]-estradiol.[2]
-
Cofactor: 500 μM NAD+.[2]
-
Procedure: The protocol is analogous to the 17β-HSD1 assay, with the substitution of the appropriate substrate and cofactor.
Whole-Cell Inhibition Assay
This assay assesses the ability of the inhibitor to penetrate the cell membrane and inhibit the enzyme in a more physiologically relevant environment.
17β-HSD1 Whole-Cell Assay:
-
Cell Line: T-47D human breast cancer cells, which endogenously express 17β-HSD1.
-
Procedure:
-
T-47D cells are seeded in 24-well plates.
-
After 24 hours, the cells are treated with varying concentrations of Steroid sulfatase/17β-HSD1-IN-5.
-
Radiolabeled estrone is added to the culture medium.
-
Following an incubation period, the steroids in the medium are extracted.
-
The conversion of estrone to estradiol is quantified to determine the inhibitory effect of the compound.
-
The diagram below outlines the general workflow for determining the selectivity of an inhibitor for 17β-HSD1 over 17β-HSD2.
Caption: Workflow for determining inhibitor selectivity for 17β-HSD1 vs. 17β-HSD2.
The pronounced selectivity of Steroid sulfatase/17β-HSD1-IN-5, coupled with its dual inhibitory mechanism, underscores its promise as a lead compound for the development of novel therapies for estrogen-dependent pathologies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
A Head-to-Head Comparison of Steroid Sulfatase Inhibitors: Steroid Sulfatase-IN-5 vs. Steroid Sulfatase-IN-1
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for advancing studies in hormone-dependent diseases. This guide provides a detailed, data-driven comparison of two prominent non-steroidal steroid sulfatase (STS) inhibitors: Steroid sulfatase-IN-5 and Steroid sulfatase-IN-1.
Steroid sulfatase is a critical enzyme in the biosynthesis of active estrogens and androgens from their inactive sulfated precursors.[1][2] Its inhibition is a key therapeutic strategy for hormone-dependent cancers, such as breast and prostate cancer.[3][4] This guide offers an objective comparison of the performance of this compound and Steroid sulfatase-IN-1, supported by available experimental data.
Quantitative Performance Comparison
A summary of the key quantitative data for this compound and Steroid sulfatase-IN-1 is presented below. This compound demonstrates significantly higher potency in inhibiting the STS enzyme in biochemical assays.
| Parameter | This compound | Steroid sulfatase-IN-1 | Reference |
| STS IC50 | 0.32 nM | 1.71 nM | [5] |
| T-47D Cell Proliferation IC50 | 35.7 µM | Not Reported | [5] |
| In Vivo Antitumor Activity | Not Reported | Demonstrated | [4][6] |
Note: The in vivo antitumor activity for Steroid sulfatase-IN-1 is inferred from studies on novel STS inhibitors, referred to as SI-1 and SI-2, which showed significant suppression of tumor growth in castration-relapsed VCaP xenograft models.[4][6] While not explicitly named "Steroid sulfatase-IN-1," the context of the research strongly suggests a correspondence.
Experimental Methodologies
To ensure a clear understanding of the presented data, the following are detailed protocols for the key experiments cited.
Steroid Sulfatase (STS) Inhibition Assay (Placental Microsomes)
This assay determines the in vitro potency of compounds in inhibiting the enzymatic activity of STS.
-
Enzyme Source: Human placental microsomes are commonly used as a source of STS.[7]
-
Substrate: Radiolabeled estrone-3-sulfate (E1S) is typically used as the substrate.
-
Incubation: The inhibitor, at varying concentrations, is pre-incubated with the placental microsomes at 37°C in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate.
-
Reaction Termination and Product Separation: After a defined incubation period, the reaction is stopped. The product, radiolabeled estrone (E1), is separated from the unreacted substrate using an organic solvent extraction (e.g., toluene).
-
Quantification: The amount of radioactive product is quantified using liquid scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of STS activity (IC50) is calculated from the dose-response curve.
T-47D Cell Proliferation Assay
This cell-based assay assesses the effect of the inhibitor on the proliferation of hormone-dependent breast cancer cells.
-
Cell Culture: T-47D human breast cancer cells, which are estrogen receptor-positive, are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.[8]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[9]
-
Treatment: The cells are then treated with various concentrations of the steroid sulfatase inhibitor. A positive control (e.g., doxorubicin) and a vehicle control are included.[10]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells, and after incubation, the resulting formazan crystals are dissolved in a solvent (e.g., DMSO).[9]
-
Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value, the concentration of the inhibitor that reduces cell proliferation by 50%, is calculated.
Signaling Pathways and Experimental Workflows
The inhibition of steroid sulfatase has significant downstream effects on hormone-driven signaling pathways. The primary mechanism involves blocking the conversion of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] This reduction in active steroid hormones leads to decreased activation of the estrogen receptor (ER) and androgen receptor (AR), thereby inhibiting the proliferation of hormone-dependent cancer cells.[3][6]
Steroid Sulfatase Signaling Pathway
References
- 1. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 7. researchgate.net [researchgate.net]
- 8. Human Breast Cell T-47D-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis induction on human breast cancer T47D cell line by extracts of Ancorina sp - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy comparison of Steroid sulfatase/17β-HSD1-IN-5 and other endometriosis drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the novel investigational drug class, dual steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors, against established treatments for endometriosis. While the specific compound "Steroid sulfatase/17β-HSD1-IN-5" is not documented in available preclinical literature, this guide will address the therapeutic rationale and available data for inhibitors targeting these pathways, alongside data for current standard-of-care medications.
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Current medical management primarily focuses on suppressing ovarian estrogen production, which can lead to significant side effects. The development of therapies that target local estrogen production within the endometriotic lesions themselves, such as dual STS and 17β-HSD1 inhibitors, represents a promising therapeutic strategy.
Mechanism of Action: Targeting Local Estrogen Production
Endometriotic lesions can synthesize their own estradiol, the most potent estrogen, through two primary pathways: the aromatase pathway, which converts androgens to estrogens, and the sulfatase pathway. The sulfatase pathway involves the conversion of estrone sulfate (E1S), a circulating estrogen precursor, to estrone (E1) by steroid sulfatase (STS). Subsequently, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) converts the less potent E1 to the highly potent estradiol (E2).[1] Dual inhibition of STS and 17β-HSD1 is therefore a rational approach to selectively block local estradiol production within endometriotic tissue, potentially offering a more targeted treatment with fewer systemic side effects.[2][3]
Comparative In Vivo Efficacy Data
To date, published in vivo efficacy data for dual STS/17β-HSD1 inhibitors in animal models of endometriosis is limited. While several studies describe the design and in vitro characterization of potent dual inhibitors, demonstrating their potential for in vivo studies, quantitative data on the reduction of endometriotic lesions in animal models remains to be fully elucidated in peer-reviewed literature.[4][5][6][7]
However, preclinical data is available for a steroid sulfatase inhibitor, E2MATE (also known as STX64), and for established endometriosis treatments, including GnRH agonists, progestins, and aromatase inhibitors. The following table summarizes the available quantitative data from rodent models of surgically induced endometriosis.
| Drug Class | Compound | Animal Model | Dosage | Treatment Duration | Efficacy (Lesion Reduction) | Reference(s) |
| STS Inhibitor | E2MATE (STX64) | Mouse | 0.5 and 1.0 mg/kg/day (oral) | 21 days | Significant reduction in lesion weight and size | [8][9] |
| GnRH Agonist | Leuprolide Acetate | Rat | 1 mg/kg (subcutaneous) | 4 weeks | Significant inhibition of lesion growth | |
| Progestin | Dienogest | Rat | 0.1 mg/kg/day (oral) | 3 weeks | Significant reduction in lesion volume | |
| Aromatase Inhibitor | Letrozole | Rat | 0.1 mg/kg/day (oral) | 4 weeks | Significant reduction in lesion area | [10] |
| Aromatase Inhibitor | Letrozole | Mouse | Not specified | 4 weeks | Significant decrease in lesion size | [11] |
Note: Direct comparison of efficacy between different studies should be approached with caution due to variations in experimental models, drug administration protocols, and endpoint measurements.
Experimental Protocols
The evaluation of in vivo efficacy of endometriosis drugs typically involves surgically induced endometriosis models in rodents. The following is a generalized experimental protocol based on methodologies cited in the literature.
Surgically Induced Endometriosis in a Rodent Model
-
Animal Model: Female rodents (e.g., rats or mice) are commonly used. Ovariectomy may be performed to eliminate endogenous ovarian estrogen production, allowing for the controlled administration of estradiol to mimic the hormonal milieu of endometriosis.
-
Induction of Endometriosis:
-
Uterine horns are excised from donor animals.
-
The endometrium is separated from the myometrium.
-
Small fragments of endometrial tissue are then sutured or transplanted onto the peritoneal wall or other ectopic sites of recipient animals.
-
-
Treatment Administration:
-
Following a recovery period to allow for the establishment of endometriotic lesions, animals are randomized into treatment and control groups.
-
The investigational drug (e.g., a dual STS/17β-HSD1 inhibitor) and comparator drugs are administered daily or as per the desired regimen (e.g., oral gavage, subcutaneous injection). The control group receives a vehicle solution.
-
-
Efficacy Evaluation:
-
At the end of the treatment period, the animals are euthanized.
-
The number, size (length and width), and weight of the endometriotic lesions are measured.
-
Lesions are excised for histological analysis to confirm the presence of endometrial glands and stroma.
-
Immunohistochemistry may be performed to assess markers of cell proliferation (e.g., Ki-67) and apoptosis.
-
Blood samples can be collected to measure serum hormone levels.
-
Visualizing the Pathways
To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.
Signaling Pathway of Local Estrogen Synthesis in Endometriosis
References
- 1. Inhibition of type 1 17β-hydroxysteroid dehydrogenase impairs the synthesis of 17β-estradiol in endometriosis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual Targeting of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 by a Novel Drug-Prodrug Approach: A Potential Therapeutic Option for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Publikationen der UdS: Development of the first dual inhibitors for steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) : a novel treatment approach for endometriosis [publikationen.sulb.uni-saarland.de]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of steroid sulfatase decreases endometriosis in an in vivo murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of metformin and letrozole on endometriosis and comparison of the two treatment agents in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of aromatase inhibitors on ectopic endometrial growth and peritoneal environment in a mouse model of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Steroid sulfatase-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Steroid sulfatase-IN-5, a potent steroid sulfatase (STS) inhibitor. Given that detailed toxicological data for this specific compound is not widely available, a cautious approach based on handling similar potent small molecule inhibitors is recommended. Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable gown with closed cuffs- Goggles- N95 respirator (if not handled in a certified chemical fume hood or ventilated balance enclosure) |
| Solution Preparation and Handling | - Double nitrile gloves- Disposable gown with closed cuffs- Goggles- Face shield (if splash hazard exists) |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses with side shields |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and research integrity.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a designated area and contact your institution's Environmental Health and Safety (EHS) office.
-
If the package is intact, transfer it to the laboratory for unpacking.
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The compound is typically shipped at room temperature, but always refer to the manufacturer's certificate of analysis for specific storage conditions.[1]
-
Keep the container tightly sealed when not in use.
-
Maintain an accurate inventory of the compound.
Handling and Preparation of Solutions
-
Engineering Controls: All handling of solid this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Aliquotting: If possible, prepare aliquots from the primary container to avoid repeated handling of the bulk material.
-
Solution Preparation:
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Ensure all equipment used for handling is clean and dry.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Unused Compound
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not dispose of the solid compound or its solutions down the drain.
-
Follow your institution's specific guidelines for chemical waste disposal. This typically involves collecting the waste in a designated, properly labeled, and sealed container for pickup by the EHS office.
Contaminated Materials
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated waste.
-
Collect these materials in a designated, sealed waste bag or container.
-
Dispose of this waste according to your institution's hazardous waste procedures.
Empty Containers
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
After rinsing, deface the label on the container before disposing of it in the appropriate recycling or trash receptacle, as per institutional policy.
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
